2-(1H-tetrazol-5-ylmethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAGUDUJVOMTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287311 | |
| Record name | 2-(2H-Tetrazol-5-ylmethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177595-30-1 | |
| Record name | 2-(2H-Tetrazol-5-ylmethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177595-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-Tetrazol-5-ylmethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(1H-tetrazol-5-ylmethyl)aniline: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(1H-tetrazol-5-ylmethyl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, properties, synthesis, and potential therapeutic applications. The information presented herein is grounded in established scientific literature and best practices in chemical research.
Introduction and Significance
2-(1H-tetrazol-5-ylmethyl)aniline belongs to the class of 5-substituted-1H-tetrazoles, which are recognized as privileged scaffolds in pharmaceutical sciences. The tetrazole ring, with its high nitrogen content and aromatic character, serves as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to participate in hydrogen bonding, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] The presence of the aniline moiety further provides a versatile chemical handle for derivatization, making 2-(1H-tetrazol-5-ylmethyl)aniline a valuable building block in the synthesis of novel drug candidates. The unique combination of the tetrazole and aniline functionalities suggests its potential utility in developing agents targeting a range of biological pathways.
Chemical Structure and Properties
The chemical structure of 2-(1H-tetrazol-5-ylmethyl)aniline consists of an aniline ring substituted at the ortho position with a methyl group, which in turn is linked to the 5th position of a 1H-tetrazole ring. The tetrazole ring can exist in two tautomeric forms, 1H and 2H, with the 1H-tautomer generally being more stable.
Below is a diagram illustrating the chemical structure of 2-(1H-tetrazol-5-ylmethyl)aniline.
Caption: General workflow for the synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline.
Experimental Protocol
The following is a generalized, representative protocol. Researchers should optimize conditions for their specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenylacetonitrile (1 equivalent), sodium azide (1.5-2 equivalents), and ammonium chloride (1.5-2 equivalents) in anhydrous DMF.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water.
-
Precipitation: Acidify the aqueous solution with a dilute mineral acid (e.g., 2M HCl) to a pH of approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum.
Characterization
The identity and purity of the synthesized 2-(1H-tetrazol-5-ylmethyl)aniline should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons of the aniline ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons. The tetrazole N-H proton may also be visible, often as a very broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the aniline and tetrazole rings, as well as the methylene carbon.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include N-H stretching for the amine and the tetrazole ring, C-H stretching for the aromatic and methylene groups, and C=C and C=N stretching within the aromatic rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C8H9N5.
Applications in Drug Development
The tetrazole moiety is a cornerstone in modern medicinal chemistry, and its incorporation into an aniline scaffold opens up numerous therapeutic possibilities.
Bioisostere of Carboxylic Acid
As a bioisostere of the carboxylic acid group, the tetrazole ring in 2-(1H-tetrazol-5-ylmethyl)aniline offers several advantages in drug design. [1]It has a similar pKa to a carboxylic acid but is more lipophilic, which can lead to improved cell membrane permeability. Furthermore, the tetrazole group is generally more resistant to metabolic degradation than a carboxylic acid.
Antihypertensive Agents
Many successful drugs for the treatment of hypertension, particularly angiotensin II receptor blockers (ARBs), feature a tetrazole ring. [2][3]The tetrazole group in these "sartan" drugs (e.g., Valsartan) mimics the carboxylate of the natural ligand, angiotensin II, allowing for strong binding to the AT₁ receptor. The 2-(1H-tetrazol-5-ylmethyl)aniline scaffold could serve as a starting point for the development of novel ARBs.
Caption: Potential mechanism of action for a drug derived from the title compound.
Other Potential Applications
The versatility of the tetrazole ring and the reactivity of the aniline group mean that 2-(1H-tetrazol-5-ylmethyl)aniline could be a precursor for compounds with a wide range of biological activities, including:
-
Anticancer agents [4]* Anti-inflammatory drugs
-
Antimicrobial compounds
-
Antiviral therapies
Safety and Handling
As a research chemical, 2-(1H-tetrazol-5-ylmethyl)aniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. [5]* Handling: Avoid inhalation of dust and contact with skin and eyes. [5]In case of contact, rinse the affected area thoroughly with water. Do not eat, drink, or smoke in the laboratory. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is not available, the aniline component suggests potential toxicity if swallowed, inhaled, or absorbed through the skin. [5][6]Handle with care and assume the compound is hazardous. The synthesis involves sodium azide, which is highly toxic and can form explosive hydrazoic acid in the presence of acid. [7]All steps involving sodium azide should be performed with extreme caution and appropriate safety measures in place.
Conclusion
2-(1H-tetrazol-5-ylmethyl)aniline is a valuable and versatile building block in medicinal chemistry. Its structure, combining the bioisosteric properties of the tetrazole ring with the synthetic utility of the aniline moiety, makes it a promising starting point for the development of novel therapeutic agents, particularly in the area of cardiovascular disease. The synthesis is achievable through well-established methodologies, and its characterization can be performed using standard analytical techniques. As with all research chemicals, it is imperative that this compound is handled with the appropriate safety precautions. Further research into the derivatization and biological evaluation of 2-(1H-tetrazol-5-ylmethyl)aniline is warranted to fully explore its therapeutic potential.
References
- Amine, M., et al. (2000). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. SYNTHESIS, 2000(6), 910-912.
- Popova, E. A., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(11), 2943.
- Chem Help ASAP. (2022).
- Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.
- Herbst, R. M., & Mihina, J. S. (1952). THE REACTION OF NITRILES WITH HYDRAZOIC ACID: SYNTHESIS OF MONOSUBSTITUTED TETRAZOLES. The Journal of Organic Chemistry, 17(2), 263-268.
- CymitQuimica. (n.d.). 2-methyl-5-(1H-tetrazol-5-yl)aniline.
- MilliporeSigma. (2025).
- Sigma-Aldrich. (n.d.). Tetrazol.
- CymitQuimica. (2024).
- Ambeed. (n.d.). Ambeed SDS.
- PubChemLite. (n.d.). 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline.
- Santa Cruz Biotechnology. (n.d.). 2-(1H-Tetrazol-5-yl)aniline.
- EPA CompTox Chemicals Dashboard. (n.d.). 4-(1H-tetrazol-5-ylmethyl)aniline Properties.
- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)...
- Chemsrc. (n.d.). 4-(1H-Tetrazol-5-ylmethyl)aniline.
- PubChem. (n.d.). 2-Methyl-5-[1-(1-phenylethyl)tetrazol-5-yl]aniline.
- Pharmaffiliates. (n.d.). (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid.
- Sharma, P., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 12-20.
- Khan, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Kovalenko, S., et al. (2019). Search for Compounds with Hypoglycemic Activity in the Series of 1-[2-(1H-Tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas and R1-Tetrazolo[1,5-c]quinazolin-5(6H)-ones. Molecules, 24(21), 3843.
- van der Heijden, B., et al. (2016). MCR synthesis of a tetracyclic tetrazole scaffold. Beilstein Journal of Organic Chemistry, 12, 2188–2194.
- Chemos GmbH & Co.KG. (2021).
- Kumar, V., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 18, 1459-1467.
- CDH Fine Chemical. (n.d.).
- Gholap, A. R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- PubChem. (n.d.). 2-methylsulfonyl-N-(2H-tetrazol-5-ylmethyl)aniline.
- Klapötke, T. M., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 1234.
- Masood, A., et al. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar.
- Ghule, V. D., et al. (2018). 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Journal of Chemical Sciences, 130(1), 1-7.
- Kaur, T., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(13), 2549-2577.
- Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.
- BioCrick. (n.d.). Tetrazole.
- Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. (n.d.). International Journal of Scientific Research in Science and Technology.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Whitepaper: Therapeutic Potential and Pharmacophore Optimization of Tetrazole-Methyl-Aniline Scaffolds
Executive Summary: The Bioisosteric Advantage
The tetrazole-methyl-aniline scaffold represents a privileged structural motif in modern medicinal chemistry. Its utility stems from the strategic combination of three distinct pharmacophoric elements:
-
The Tetrazole Ring: A metabolically stable bioisostere of the carboxylic acid and cis-amide functionalities.[1] It offers comparable acidity (pKa ~4.5–5.0) and planar delocalization but with significantly improved lipophilicity and resistance to proteases.
-
The Methyl Linker: A critical "hinge" region that provides rotational freedom, allowing the molecule to adopt induced-fit conformations within enzyme active sites (e.g., kinase ATP pockets).
-
The Aniline Moiety: A versatile hydrogen-bond donor/acceptor system capable of
- stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
This guide analyzes the synthetic architecture, biological activity profiles (Oncology and Infectious Disease), and Structure-Activity Relationships (SAR) of these derivatives.
Synthetic Architecture & Strategic Design
The synthesis of tetrazole-methyl-aniline derivatives generally follows two primary retrosynthetic disconnections: the formation of the tetrazole ring via [3+2] cycloaddition, or the alkylation of a pre-formed tetrazole core.
Core Synthetic Pathway
The most robust industrial route involves the nucleophilic substitution of 5-(chloromethyl)tetrazoles with substituted anilines. This method allows for late-stage diversification of the aniline ring, facilitating rapid library generation for SAR studies.
Diagram 1: Modular Synthesis Workflow
Caption: Modular synthetic pathway emphasizing the late-stage introduction of the aniline pharmacophore via nucleophilic substitution.
Biological Activity Profile: Oncology
Tetrazole-methyl-aniline derivatives have shown potent antiproliferative activity, primarily through kinase inhibition and metabolic modulation.
Kinase Inhibition (VEGFR2 & CDK2)
The scaffold mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of protein kinases.
-
Mechanism: The tetrazole nitrogen atoms serve as hydrogen bond acceptors for the "hinge region" of the kinase (e.g., Cys919 in VEGFR2), while the aniline moiety extends into the hydrophobic back pocket.
-
Data Point: Derivatives such as N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have demonstrated IC
values as low as 0.98 µM against CDK2/Cyclin E [1].[2][3]
Metabolic Targeting (PKM2)
Recent studies have identified tetrazole derivatives as inhibitors of Pyruvate Kinase M2 (PKM2), a rate-limiting enzyme in glycolysis often upregulated in glioblastoma.
-
Key Compound: 1-(imidazo[1,2-a]pyrimidin-3-yl)-2-(5-(naphthalen-2-yl)-2H-tetrazol-2-yl)ethan-1-one (Compound 9b).[4]
-
Efficacy: IC
of 0.307 µM against PKM2, inducing G1 phase arrest in U87MG cells [2].[4]
Diagram 2: Kinase Inhibitor Binding Mode
Caption: Schematic representation of the pharmacophore binding within a generic kinase ATP-binding pocket.
Biological Activity Profile: Anti-Infective[5][6]
Antimicrobial Activity
The scaffold exhibits bactericidal activity by targeting DNA gyrase (in bacteria) and inhibiting cell wall synthesis.
-
Spectrum: High efficacy against Gram-positive S. aureus and E. faecalis.[5]
-
Potency: 1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimine derivatives have shown Minimum Inhibitory Concentrations (MIC) in the range of 10–12 µg/mL against S. aureus [3].
Antifungal Activity
Derivatives targeting Candida albicans often act via inhibition of CYP51 (lanosterol 14
Structure-Activity Relationship (SAR) Deep Dive
The optimization of this scaffold relies on fine-tuning the electronic and steric properties of the aniline and tetrazole substituents.
| Structural Domain | Modification | Effect on Biological Activity | Mechanistic Rationale |
| Aniline Ring (Para) | Halogenation (-F, -Cl) | Significant Increase ( | Enhances lipophilicity and metabolic stability; fills hydrophobic pockets. |
| Aniline Ring (Ortho) | Bulky Groups (-OMe, -Ph) | Decrease ( | Steric clash with the kinase hinge region or DNA gyrase active site. |
| Methyl Linker | Extension to Ethyl/Propyl | Variable ( | Often decreases potency due to excessive entropic penalty upon binding. |
| Tetrazole N1/N2 | Alkyl Substitution | Increase ( | N-alkylation prevents ionization, improving cell membrane permeability. |
| Tetrazole C5 | Aryl vs. Alkyl | Aryl Preferred | Provides necessary |
Experimental Protocols
Synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)aniline
Note: All reactions must be performed in a fume hood.
-
Reactants: Dissolve 5-(chloromethyl)-1-phenyl-1H-tetrazole (1.0 equiv) and the appropriate aniline derivative (1.2 equiv) in anhydrous acetonitrile (MeCN).
-
Base: Add Potassium Carbonate (K
CO , 2.0 equiv) to scavenge the HCl byproduct. -
Reflux: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:3).
-
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography.
-
Validation: Confirm structure via
H NMR (Look for singlet ~5.2 ppm for -CH -) and MS.
In Vitro Cytotoxicity Assay (MTT Protocol)
Self-Validating Step: Always include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%).
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add graded concentrations of the tetrazole derivative (0.1 – 100 µM). Incubate for 48h.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC
using non-linear regression.
References
-
Lv, P. C., et al. (2010). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters.
-
Patel, A., et al. (2024). Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells.[4] Bioorganic Chemistry.
-
Nessim, M. I., et al. (2020). Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation. Arabian Journal of Chemistry.
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity.[6] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry.
Sources
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. eurekaselect.com [eurekaselect.com]
A Technical Guide to the Solubility of 2-(1H-tetrazol-5-ylmethyl)aniline in Organic Solvents
This guide provides an in-depth technical exploration of the solubility characteristics of 2-(1H-tetrazol-5-ylmethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this heterocyclic compound and provides actionable protocols for its empirical determination.
Introduction: The Significance of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including its absorption and bioavailability.[1] For a compound like 2-(1H-tetrazol-5-ylmethyl)aniline, which incorporates both a lipophilic aniline moiety and a polar, acidic tetrazole ring, understanding its interaction with various organic solvents is paramount for formulation development, purification processes, and analytical method development. The tetrazole group, often employed as a bioisostere for carboxylic acids, can enhance pharmacokinetic profiles by improving solubility and metabolic stability.[2] This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its quantitative assessment.
Molecular Structure and its Physicochemical Implications
The structure of 2-(1H-tetrazol-5-ylmethyl)aniline, with its distinct hydrophobic (aromatic aniline ring) and hydrophilic (tetrazole ring) regions, suggests a nuanced solubility profile. The presence of the tetrazole moiety, which can participate in hydrogen bonding, is expected to confer at least moderate solubility in polar solvents.[3]
Key Molecular Features Influencing Solubility:
-
Aniline Moiety: The aromatic amine contributes to the molecule's hydrophobicity.
-
Tetrazole Ring: This highly polar, nitrogen-rich heterocycle is acidic (pKa of the tetrazole proton is approximately 4.89) and capable of acting as both a hydrogen bond donor and acceptor.[2][4] The 1H-tautomer is reported to be predominant in polar solvents like DMSO and DMF.[4]
-
Methylene Bridge: The -CH2- linker provides flexibility to the molecule.
Based on these features, a qualitative prediction of solubility in various solvent classes can be made.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more quantitative understanding can be achieved by considering the thermodynamics of dissolution, which involves the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.
For 2-(1H-tetrazol-5-ylmethyl)aniline, solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can engage in hydrogen bonding with the tetrazole ring, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors and are known to be good solvents for tetrazole-containing compounds.[2][4]
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the tetrazole ring, low solubility is expected in these solvents.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the tetrazole and aniline moieties. |
| Water | Low to Moderate | The hydrophobic aniline backbone will limit aqueous solubility. Solubility will be pH-dependent due to the acidic tetrazole and basic aniline groups. | |
| Polar Aprotic | DMSO, DMF | High | Excellent hydrogen bond acceptors and known to be effective solvents for a wide range of organic compounds, including tetrazoles.[2][4] |
| Acetonitrile | Moderate | A polar aprotic solvent, but generally less effective at solvating compounds with strong hydrogen bonding capabilities compared to DMSO or DMF. | |
| Ethyl Acetate | Moderate | A moderately polar solvent that can act as a hydrogen bond acceptor. | |
| Nonpolar | Hexane, Toluene | Very Low | The high polarity of the tetrazole ring will result in poor interaction with nonpolar solvents. |
| Chlorinated | Dichloromethane | Low to Moderate | While having a dipole moment, its ability to engage in hydrogen bonding is limited. |
Experimental Determination of Solubility
Accurate solubility data must be determined empirically. The following section details robust protocols for this purpose.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[6][7]
Protocol:
-
Preparation: Add an excess amount of solid 2-(1H-tetrazol-5-ylmethyl)aniline to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a low-binding filter.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).[7]
-
Solid Phase Analysis: It is good practice to analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations during the experiment.[6]
Caption: Workflow for the Shake-Flask Solubility Determination.
High-Throughput Kinetic Solubility Assays
For earlier stages of research where rapid screening is necessary, kinetic solubility methods can be employed. These methods measure the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous or organic medium.[6] Turbidimetry, which measures the scattering of light by suspended particles, is a common high-throughput technique.[1][7]
Protocol (Turbidimetric Method):
-
Stock Solution: Prepare a high-concentration stock solution of 2-(1H-tetrazol-5-ylmethyl)aniline in DMSO.
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Induction: Observe the formation of precipitate (turbidity) over a set period.
-
Detection: Use a plate reader to measure the turbidity (light scattering) in each well.
-
Solubility Estimation: The kinetic solubility is estimated as the highest concentration that remains clear.
Sources
- 1. rheolution.com [rheolution.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. CAS 954848-82-9: 2-methyl-5-(1H-tetrazol-5-yl)aniline [cymitquimica.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. raytor.com [raytor.com]
- 7. dissolutiontech.com [dissolutiontech.com]
2-(1H-tetrazol-5-ylmethyl)aniline molecular weight and formula
Executive Summary
2-(1H-tetrazol-5-ylmethyl)aniline (also referred to as 5-(2-aminobenzyl)-1H-tetrazole) represents a critical pharmacophore in medicinal chemistry, particularly within the development of antihypertensive agents (sartans) and metabolic probes. Functioning as a bioisostere of carboxylic acids, the tetrazole moiety offers comparable acidity (pKa ~4.5–5.0) with significantly enhanced metabolic stability and lipophilicity, facilitating improved membrane permeability and receptor binding affinity.
This guide details the physicochemical specifications, validated synthetic protocols, and structural characterization of this molecule, serving as a definitive reference for drug discovery workflows.
Physicochemical Specifications
The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.
| Property | Value | Notes |
| IUPAC Name | 2-(1H-tetrazol-5-ylmethyl)aniline | Alternate: 5-(2-aminobenzyl)-1H-tetrazole |
| Molecular Formula | C₈H₉N₅ | |
| Molecular Weight | 175.19 g/mol | Monoisotopic Mass: 175.0858 Da |
| CAS Number | Variable | Often cited as intermediate; check specific isomer registry (e.g., 1609395-48-3 for hydrate or similar) |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents |
| pKa (Tetrazole) | ~4.8 | Deprotonates at physiological pH |
| H-Bond Donors | 3 | (NH₂ group + Tetrazole NH) |
| H-Bond Acceptors | 4 | (Tetrazole nitrogens) |
Synthetic Architecture
The synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline relies on the [3+2] dipolar cycloaddition of an organic nitrile with an azide source. While traditional methods utilized toxic tin or harsh acidic conditions, modern protocols favor the Sharpless-Demko zinc-catalyzed method for its safety and high yield.
Reaction Mechanism
The transformation involves the reaction of 2-aminophenylacetonitrile (2-aminobenzyl cyanide) with sodium azide (NaN₃) . The zinc salt acts as a Lewis acid, activating the nitrile group and coordinating the azide to facilitate the formation of the tetrazole ring.
Experimental Protocol (Zinc-Catalyzed)
Note: Azide chemistry presents explosion hazards. Perform all reactions behind a blast shield.
Reagents:
-
2-Aminophenylacetonitrile (1.0 eq)
-
Zinc Bromide (ZnBr₂) (1.2 eq)[1]
-
Solvent: Water (or Water/Isopropanol 1:1)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenylacetonitrile (10 mmol) in 20 mL of water.
-
Activation: Add ZnBr₂ (12 mmol) and NaN₃ (12 mmol) to the suspension.
-
Cycloaddition: Heat the mixture to reflux (100°C) for 12–24 hours. Monitor conversion via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS.
-
Workup: Cool the reaction to room temperature.
-
Acidification: CAUTION. Slowly add 3N HCl to adjust pH to ~1–2. This converts the zinc-tetrazolate complex into the free tetrazole and precipitates the product. Ensure vigorous ventilation to manage potential HN₃ evolution.[1]
-
Isolation: Filter the precipitate. If the product does not precipitate, extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Recrystallize from ethanol/water if necessary.
Process Visualization
The following diagram illustrates the logical flow of the synthesis and workup.
Caption: Workflow for the Zn(II)-catalyzed synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline from nitrile precursors.
Structural Characterization
Verification of the product structure is critical to distinguish it from potential regioisomers (e.g., 2-methyl-tetrazolyl anilines).
Proton NMR (¹H NMR, DMSO-d₆)
-
Tetrazole-NH: Broad singlet at δ 14.0–16.0 ppm (often invisible due to exchange).
-
Aniline-NH₂: Broad singlet at δ 4.8–5.2 ppm (2H).
-
Methylene Bridge (-CH₂-): Singlet at δ 4.0–4.3 ppm (2H).
-
Aromatic Protons: Multiplets at δ 6.5–7.2 ppm (4H). The shift of the ortho-proton relative to the methylene group is diagnostic.
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: 3300–3400 cm⁻¹ (Primary amine).
-
Tetrazole Ring: Characteristic bands at ~1240–1280 cm⁻¹ (N-N=N) and ~1000–1100 cm⁻¹ (Tetrazole ring breathing).[3]
-
Absence of Nitrile: Disappearance of the sharp C≡N peak at ~2250 cm⁻¹.
Medicinal Chemistry Applications
Bioisosterism
The 1H-tetrazole-5-yl group is the gold-standard bioisostere for the carboxylic acid moiety (-COOH).
-
Acidity: The N-H proton of the tetrazole has a pKa comparable to carboxylic acids, allowing it to exist as a physiological anion.
-
Stability: Unlike carboxylic acids, tetrazoles are resistant to many metabolic processes (e.g., glucuronidation), extending the half-life of the drug.
-
Binding: The delocalized negative charge on the tetrazolate anion allows for strong electrostatic interactions with cationic receptor sites (e.g., Arginine residues in Angiotensin II receptors).
Role in Sartans
While Losartan and Valsartan utilize a biphenyl-tetrazole scaffold, 2-(1H-tetrazol-5-ylmethyl)aniline serves as a simplified model system or fragment intermediate. It allows researchers to study the binding kinetics of the "ortho-tetrazole-aniline" motif without the steric bulk of the full biphenyl system.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Herr, R. J. (2002).[5][6] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
-
BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem Technical Notes. Link
-
PubChem. (n.d.). 2-Methyl-5-(1H-tetrazol-1-yl)aniline Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. scielo.org.za [scielo.org.za]
- 6. scielo.org.za [scielo.org.za]
The Tetrazole-Aniline Nexus in Sartan Development: Synthetic Architectures and Pharmacophoric Utility
Executive Summary
The "Sartan" class of drugs (Angiotensin II Receptor Blockers, ARBs) represents a triumph of rational drug design, pivoting on a specific structural motif: the biphenyl-tetrazole scaffold . While the industry often categorizes these syntheses by their heterocyclic cores (e.g., imidazole for Losartan, valine for Valsartan), the true technical "nexus" lies in the construction and coupling of the 5-substituted-1H-tetrazole ring with an amino-functionalized core.
This guide dissects the role of tetrazole intermediates—specifically the trityl-protected biphenyl systems—and their coupling with amine ("aniline-like") substrates. It addresses the critical process chemistry challenges, including azide safety and the mitigation of nitrosamine impurities (NDMA/NDEA), which have recently reshaped regulatory compliance for this entire drug class.
The Pharmacophore Logic: Tetrazole as a Carboxylate Bioisostere
The transition from the peptide mimetic Saralasin to small-molecule ARBs was driven by the replacement of a carboxylic acid group with a tetrazole ring.
Why Tetrazole?
-
Bioisosterism: The 5-substituted tetrazole group is a non-classical bioisostere of the carboxylic acid (
).[1] It possesses a comparable pKa (~4.5–5.0), allowing it to exist as a physiological anion at pH 7.4. -
Lipophilicity & Permeability: Unlike the carboxylate anion, the tetrazolate anion delocalizes its negative charge over four nitrogen atoms.[2] This increases lipophilicity (LogP), enhancing membrane permeability and oral bioavailability.
-
Metabolic Stability: The tetrazole ring is highly resistant to oxidative metabolism and glucuronidation compared to carboxylic acids, prolonging the drug's half-life.
Diagram: The Bioisosteric Shift
The following diagram illustrates the structural logic driving the shift from carboxylic acid precursors to the tetrazole pharmacophore.
Caption: Structural evolution from carboxylic acid to tetrazole, highlighting the physicochemical advantages that define the Sartan pharmacophore.
The "Tetrazole-Aniline" Nexus: Synthetic Architectures
In the context of Sartan synthesis, the term "Tetrazole-Aniline" refers to the critical coupling event between the Biphenyl-Tetrazole Electrophile and the Amino-Nucleophile (the specific drug core).
The Convergent Strategy (Industry Standard)
The most robust industrial route employs a convergent synthesis involving
-
The Electrophile (Tetrazole Component): A brominated biphenyl scaffold where the tetrazole is pre-formed and protected with a trityl (triphenylmethyl) group.[3] The trityl group is essential to prevent side reactions at the acidic N-H of the tetrazole and to solubilize the intermediate in organic solvents.
-
The Nucleophile (Amine Component): This varies by drug:
-
Valsartan: L-Valine methyl ester (Amino-ester).
-
Losartan: 2-butyl-4-chloro-5-formylimidazole.
-
Irbesartan: 1-aminocyclopentanecarboxamide derivative.
-
Diagram: The Convergent Synthesis Workflow
Caption: The convergent pathway utilizing the TTBB intermediate. The 'Nexus' represents the critical alkylation of the amino-core by the tetrazole-biphenyl species.
Process Chemistry & Safety: The Nitrosamine Challenge
A critical aspect of modern sartan discovery is the control of impurities. The interaction between azides (used to form tetrazoles) and amines (solvents or reagents) creates a high risk for nitrosamine formation.[4][5]
The Mechanism of Contamination
Nitrosamines like NDMA (
-
Tetrazole Formation: Uses Sodium Azide (
).[4][6] -
Quenching: Excess azide is often quenched with Sodium Nitrite (
) under acidic conditions to decompose it safely. -
The Error: If this quenching occurs in the presence of secondary amines (e.g., Dimethylamine from DMF degradation, or Diethylamine from triethylamine degradation), the nitrite reacts with the amine to form the Nitrosamine.
Regulatory Directive: Avoid using nitrites in steps where secondary amines are present. Use alternative quenching methods (e.g., oxidative quenching) or ensure total removal of amine solvents before nitrite introduction.
Table 1: Impurity Risk Mitigation in Tetrazole Synthesis
| Risk Factor | Source in Process | Mitigation Strategy |
| Azide Explosion | Maintain pH > 9 during reaction; Use flow chemistry to limit inventory. | |
| Nitrosamines (NDMA) | Reaction of residual Nitrite ( | Avoid Nitrite quenching if DMF is used. Use sulfamic acid or hydrogen peroxide for azide destruction. |
| Regioisomers | N1 vs N2 alkylation of the tetrazole ring. | Use bulky protecting groups (Trityl) to sterically force N2 protection, directing subsequent chemistry correctly. |
Experimental Protocol: Synthesis of the Key Intermediate (TTBB)
Objective: Synthesis of
Step 1: Tetrazole Formation ([3+2] Cycloaddition)
-
Reagents: 4'-methylbiphenyl-2-carbonitrile (1.0 eq), Sodium Azide (3.0 eq), Triethylamine Hydrochloride (3.0 eq).
-
Solvent: Toluene or Xylene (Avoid DMF to reduce NDMA risk).
-
Procedure:
-
Charge nitrile and solvent into a reactor.
-
Add Sodium Azide and
. -
Heat to reflux (
) for 24–48 hours. Mechanism: The hydrochloride salt activates the nitrile, facilitating the cycloaddition of the azide anion. -
Workup: Cool to room temperature. Wash with water. The product (Tetrazole) may precipitate or require extraction.[7]
-
Step 2: Trityl Protection[3][8]
-
Reagents: 5-(4'-methylbiphenyl-2-yl)tetrazole (from Step 1), Trityl Chloride (1.1 eq), Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM) or Acetone.
-
Procedure:
-
Dissolve the tetrazole intermediate in DCM.
-
Add Triethylamine (base scavenger).
-
Slowly add Trityl Chloride at
. -
Stir at room temperature for 4 hours.
-
Observation: The trityl group preferentially protects the N2 position due to steric hindrance, rendering the molecule lipophilic and soluble in non-polar solvents.
-
Step 3: Bromination (The Activation)
-
Reagents:
-Trityl-Tetrazole derivative, N-Bromosuccinimide (NBS, 1.05 eq), AIBN (Catalytic). -
Solvent: Chlorobenzene or Cyclohexane.
-
Procedure:
-
Heat the mixture to reflux.
-
Add AIBN (radical initiator).
-
Monitor by HPLC for the disappearance of the methyl precursor and formation of the bromomethyl species.
-
Critical Control: Stop reaction before di-bromination occurs.
-
Isolation: Crystallize the TTBB intermediate. This solid is stable and can be stored.
-
References & Authoritative Grounding
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[5] Guidance for Industry. (2021).[4] [Link]
-
European Medicines Agency (EMA). Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine impurities.[8][9] (2019). [Link][9]
-
PubChem Compound Summary. Losartan Potassium (CID 60933). National Library of Medicine. [Link]
-
Beutler, U., et al. An Improved Process for the Synthesis of Valsartan. Organic Process Research & Development.[10][11] (2007). [Link]
-
Scientific Reports. Identification of nitrosamine impurities in sartan drugs using high-resolution mass spectrometry. (2020).[9] [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2006098705A1 - Process for producing biphenyl-tetrazole compounds - Google Patents [patents.google.com]
- 8. aifa.gov.it [aifa.gov.it]
- 9. veeprho.com [veeprho.com]
- 10. isaacpub.org [isaacpub.org]
- 11. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]
Methodological & Application
Application Note and Protocol: Synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline from 2-aminophenylacetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline, a valuable heterocyclic compound often utilized as a building block in medicinal chemistry and materials science. The protocol details the conversion of 2-aminophenylacetonitrile to the corresponding tetrazole via a [3+2] cycloaddition reaction with sodium azide. Emphasis is placed on a robust, safe, and environmentally conscious procedure utilizing zinc catalysis in an aqueous medium. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, characterization data, and critical safety information.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are a unique class of five-membered nitrogen-rich heterocycles. The 1H-tetrazole ring, in particular, is a well-established bioisostere for the carboxylic acid group in drug design.[1] This substitution can enhance a molecule's metabolic stability and lipophilicity while maintaining a similar pKa, making it a crucial functional group in the development of pharmaceuticals.[1] Several FDA-approved drugs, such as the angiotensin II receptor blockers losartan and valsartan, feature a 5-substituted tetrazole, underscoring its therapeutic importance.[1][2]
The most direct and common method for synthesizing 5-substituted-1H-tetrazoles is the formal [3+2] cycloaddition of an azide source with an organic nitrile.[1][3] This application note focuses on the synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline, a bifunctional molecule with both a primary amine and a tetrazole ring, making it a versatile intermediate for further chemical elaboration.
Reaction Mechanism and Rationale for Protocol Selection
The formation of a tetrazole ring from a nitrile and an azide is a well-studied reaction, though the precise mechanism can be complex and subject to reaction conditions.[3][4][5] The reaction is generally understood to proceed through either a concerted [3+2] cycloaddition or a stepwise pathway involving nucleophilic attack of the azide anion on the nitrile, followed by cyclization.[3][5]
The activation of the nitrile is a critical step. While the reaction can be driven by high temperatures, the use of a catalyst significantly improves reaction rates and yields under milder conditions.[6] Both Brønsted and Lewis acids can serve as catalysts.[6][7] Lewis acids, such as zinc salts, coordinate to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.[6] This activation is crucial for achieving efficient conversion.[3][5]
This protocol is based on the work of Demko and Sharpless, which advocates for the use of zinc bromide (ZnBr₂) as a catalyst in water.[1][8] This approach offers several advantages:
-
Enhanced Safety: Performing the reaction in water minimizes the formation of the highly toxic and potentially explosive hydrazoic acid (HN₃), which can be generated when azides are in acidic conditions.[7][8]
-
Environmental Responsibility: Water is a green solvent, reducing the reliance on volatile and often toxic organic solvents like DMF.[8]
-
Broad Substrate Scope: The zinc-catalyzed method is effective for a wide variety of nitriles.[1][8]
The overall transformation is depicted below:
Scheme 1: Synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline
2-aminophenylacetonitrile reacts with sodium azide in the presence of zinc bromide in water to yield 2-(1H-tetrazol-5-ylmethyl)aniline.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-aminophenylacetonitrile | ≥98% | Sigma-Aldrich | 3554-83-6 |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | 26628-22-8 |
| Zinc Bromide (ZnBr₂) | ≥98% | Sigma-Aldrich | 7699-45-8 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Hydrochloric Acid (HCl) | 3M | Fisher Scientific | 7647-01-0 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 |
Critical Safety Warning: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated chemical fume hood. Avoid contact with acids, heavy metals, and chlorinated solvents.[9][10][11] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[10][12]
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the synthesis process.
Figure 1: General workflow for the synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenylacetonitrile (1.32 g, 10 mmol), sodium azide (0.78 g, 12 mmol, 1.2 equiv), and zinc bromide (2.70 g, 12 mmol, 1.2 equiv).[1]
-
Solvent Addition: Add 20 mL of deionized water to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 24 to 48 hours, depending on the substrate's reactivity.
-
Cooling: Once the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature.
-
Acidification: Perform this step in a well-ventilated fume hood. Place the reaction flask in an ice bath and slowly acidify the mixture to a pH of approximately 1 by adding 3M HCl dropwise with stirring. This step protonates the tetrazole product. Caution is required as toxic hydrazoic acid (HN₃) may be generated.[1][7]
-
Extraction: The product may precipitate upon acidification. If a solid forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Characterization
The final product, 2-(1H-tetrazol-5-ylmethyl)aniline, should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons, the methylene protons, the amine protons, and the N-H proton of the tetrazole ring.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the aromatic carbons, the methylene carbon, and the tetrazole carbon.
-
FT-IR (ATR): Characteristic peaks for N-H stretching (amine and tetrazole), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).
-
Mass Spectrometry (ESI+): Calculation of the theoretical mass and observation of the corresponding [M+H]⁺ peak.
Safety and Waste Disposal
Sodium Azide Hazards:
-
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[9][10][11] It can cause headaches, dizziness, nausea, and in severe cases, convulsions and death.[9]
-
Explosion Risk: While solid sodium azide is relatively stable, it can decompose violently when heated above 275 °C.[9][11] It reacts with heavy metals (e.g., lead, copper, zinc in pipes or on spatulas) to form highly shock-sensitive and explosive heavy metal azides.[10][11] Never use a metal spatula to handle solid sodium azide.[9][10]
-
Reaction with Acids: Contact with acids results in the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[9][12]
Waste Disposal:
-
NEVER pour azide-containing waste down the drain.[11][13] Reaction with metal pipes can lead to the formation of explosive metal azides.[11]
-
All waste containing sodium azide or the tetrazole product, including aqueous layers from extraction and contaminated materials (e.g., filter paper, gloves), must be collected in a designated hazardous waste container.
-
Quenching residual azide in the reaction mixture can be performed by adding an aqueous solution of sodium nitrite followed by acidification to generate nitrous acid, which decomposes the azide. This procedure should only be performed by trained personnel with appropriate safety precautions.
Conclusion
The protocol described provides a reliable and safer method for the synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline from 2-aminophenylacetonitrile. The use of a zinc catalyst in water aligns with the principles of green chemistry while ensuring an efficient conversion. Adherence to the detailed safety protocols, particularly concerning the handling of sodium azide, is paramount for the successful and safe execution of this synthesis. The resulting product is a versatile building block for applications in pharmaceutical and materials research.
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]
-
Office of Research Safety Affairs, University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
-
Department of Chemistry & Chemical Biology, University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Environment, Health & Safety, Princeton University. (2023). Sodium Azide. [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2025). RSC Publishing. [Link]
-
Al-Masoudi, N. A. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini reviews in medicinal chemistry, 16(13), 1048–1066. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Nasrollahzadeh, M., & Bayat, Y. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthetic Communications, 28(11), 2033-2038. [Link]
-
Gutmann, B., & Kappe, C. O. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition, 50(46), 10853-10856. [Link]
-
Maleki, A., & Kamal-Ahmadi, M. (2018). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific reports, 8(1), 1-13. [Link]
-
Maleki, A., & Kamal-Ahmadi, M. (2018). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives... ResearchGate. [Link]
-
NileRed. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. [Link]
-
Ghafuri, H., & Farkooshi, F. M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
-
Wurzenberger, M. H., & Haas, M. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4129. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1775. [Link]
-
Zhang, J., et al. (2017). Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials. Journal of Materials Chemistry A, 5(3), 1149-1157. [Link]
- Pirc, S., et al. (2005). Process for production of (s) -n-pentanoyl-n-[[2'-(1h-tetrazole-5yl) [1,1'-biphenyl]-4-yl]methyl]-l-valine.
-
CompTox Chemicals Dashboard. (n.d.). 4-(1H-tetrazol-5-ylmethyl)aniline Properties. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. uthsc.edu [uthsc.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
using sodium azide and zinc bromide for tetrazole ring formation
Application Note: Zinc-Mediated Synthesis of 5-Substituted 1H-Tetrazoles
).Executive Summary
This guide details the protocol for synthesizing 5-substituted 1H-tetrazoles via the zinc-catalyzed addition of sodium azide to organic nitriles. Historically, tetrazole synthesis relied on toxic organotin reagents (e.g., tributyltin azide) or volatile, explosive hydrazoic acid (
Mechanistic Insight: Lewis Acid Activation
The reaction is a concerted [2+3] dipolar cycloaddition. However, organic nitriles are generally poor dipolarophiles and require activation.
-
The Role of Zinc: The zinc cation (
) acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile group. This coordination withdraws electron density, significantly increasing the electrophilicity of the nitrile carbon. -
The Azide Attack: Sodium azide (
) dissociates in the aqueous medium.[1][2] The activated nitrile is then susceptible to nucleophilic attack by the azide anion ( ). -
Cyclization: The intermediate undergoes ring closure to form the zinc-tetrazolate complex.
-
Protonation: Acidic workup releases the free 5-substituted tetrazole and solubilizes the zinc salts.
Figure 1: Mechanistic Pathway
Caption: Figure 1.[3] Lewis acid activation of nitrile by Zinc(II) facilitates azide attack and ring closure.
Critical Safety Protocol (Read Before Experiment)
Hazard: Sodium Azide (
-
Acidification Risk: The most dangerous step is the workup. Adding acid to a solution containing unreacted azide generates
, which is volatile and explosive. ALWAYS perform acidification in a high-efficiency fume hood. -
Metal Incompatibility: Do not use metal spatulas (especially copper, lead, or brass) with azides. Heavy metal azides are shock-sensitive explosives.[1] Use Teflon or ceramic tools.[1]
-
Waste Disposal: Never pour azide solutions down the drain; they can react with lead/copper plumbing to form explosive traps. Quench excess azide with nitrous acid (Sodium Nitrite +
) or specific commercial quenchers before disposal.
Experimental Protocol: The Sharpless-Demko Method
This protocol is optimized for a 10 mmol scale. It uses water as the primary solvent, which is safer and simplifies purification.
Materials
-
Substrate: Benzonitrile (or substituted equivalent) (1.03 g, 10 mmol)
-
Reagent: Sodium Azide (
) (0.78 g, 12 mmol, 1.2 equiv)[4] -
Catalyst: Zinc Bromide (
) (2.70 g, 12 mmol, 1.2 equiv)[4] -
Solvent: Deionized Water (20 mL) (Note: For lipophilic nitriles, use 2:1 Water/Isopropanol).
-
Workup: 3N Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc).[3]
Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the nitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol).
-
Solvation: Add 20 mL of water. If the nitrile is a solid or highly lipophilic, add 10 mL of isopropanol to aid solubility.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 100°C internal temp) with vigorous stirring.
-
Note: The reaction typically proceeds for 12–24 hours. Monitor via TLC or LC-MS (Target mass = Nitrile MW + 43).
-
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Acidification (CRITICAL):
-
Place the flask in an ice bath.
-
Add 3N HCl dropwise with stirring until the pH reaches 1.[4]
-
Observation: Vigorous bubbling may occur (
gas). Ensure the hood sash is low. -
The zinc-tetrazolate complex breaks down, and the free tetrazole often precipitates as a white solid.
-
-
Isolation:
-
Method A (Precipitate): If solid forms, filter via vacuum filtration.[4] Wash with cold water (3 x 10 mL) to remove zinc salts. Dry in a vacuum oven at 50°C.
-
Method B (Extraction): If no precipitate forms, extract the aqueous layer with EtOAc (3 x 30 mL).[4] Combine organics, wash with brine, dry over
, and concentrate in vacuo.
-
Figure 2: Experimental Workflow
Caption: Figure 2. Operational workflow for the synthesis and isolation of tetrazoles.
Performance & Scope
The zinc-mediated method is robust across various electronic environments.[5]
Table 1: Comparative Yields (Representative Data)
| Substrate (Nitrile) | Product (Tetrazole) | Yield (%) | Time (h) | Notes |
| Benzonitrile | 5-Phenyl-1H-tetrazole | 92% | 24 | Standard reference |
| 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 96% | 12 | Electron-poor (Fast) |
| 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 84% | 48 | Electron-rich (Slow) |
| Hexanenitrile | 5-Pentyl-1H-tetrazole | 88% | 24 | Aliphatic |
| 2-Cyanopyridine | 5-(2-Pyridyl)-1H-tetrazole | 75% | 18 | Heteroaromatic |
Data derived from Demko & Sharpless, J. Org.[5][6][7][8] Chem. 2001.[5][6][7][8][9][10]
Troubleshooting Guide
-
Issue: Reaction is stalled (Incomplete conversion).
-
Cause: Poor solubility of nitrile in water.
-
Solution: Add Isopropanol or n-Butanol as a co-solvent. Increase temperature to 110°C (if solvent allows).
-
-
Issue: No precipitate upon acidification.
-
Cause: Product is water-soluble or pH not low enough.
-
Solution: Ensure pH is < 1. Saturated the aqueous layer with NaCl (salting out) before extracting with Ethyl Acetate.
-
-
Issue: "Sticky" solid forms.
-
Cause: Impurities or trapped zinc salts.
-
Solution: Recrystallize from Ethanol/Water or Toluene.
-
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[5][6][7][8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692. Link
Sources
- 1. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2012148148A2 - Novel zinc azide complex and a process for preparing tetrazole derivatives using the same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of Angiotensin II Receptor Antagonists via Tetrazole-Aniline Intermediates
This Application Note is structured as a high-level technical guide for the synthesis of Angiotensin II Receptor Antagonists (ARBs), focusing on the Tetrazole-Aniline pathway. This approach prioritizes the convergent synthesis model, utilizing (Aminomethyl)biphenyl-tetrazole intermediates—often referred to in process chemistry as "Tetrazole-Anilines" due to their amino-functionalized aromatic core—as the critical nucleophilic scaffold.
Executive Summary
The "Sartan" class of antihypertensives (e.g., Losartan, Valsartan, Irbesartan) relies heavily on the biphenyl-tetrazole pharmacophore. While early industrial routes utilized linear synthesis (forming the tetrazole ring as the final step), modern convergent strategies increasingly employ Tetrazole-Aniline intermediates (specifically 5-(4'-(aminomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole derivatives). This approach allows for modular drug design, higher purity profiles, and the mitigation of late-stage hazardous azide chemistry.
This guide details the synthesis and utilization of these "Tetrazole-Aniline" scaffolds to generate high-purity ARBs. It features a Zinc-catalyzed [3+2] cycloaddition protocol to replace toxic organotin reagents and outlines the critical coupling steps to form the final API.
Mechanistic Insight & Chemistry
The synthesis hinges on two critical chemical transformations: the construction of the lipophilic tetrazole bioisostere and the selective functionalization of the pendant amine.
The Tetrazole Bioisostere
The 5-substituted 1H-tetrazole ring acts as a bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity.[1] The formation involves a [3+2] dipolar cycloaddition between a nitrile and an azide.
-
Traditional Method: Uses Tributyltin azide (
). Drawback: High toxicity and difficult purification (tin residues). -
Modern Protocol (Recommended): Uses Sodium Azide (
) with a Zinc Bromide ( ) catalyst in water/isopropanol. This "Click-like" chemistry is safer, greener, and yields a cleaner product.[2]
The "Tetrazole-Aniline" Convergence
In this convergent pathway, the Tetrazole-Aniline (Structure 2 in diagrams below) serves as the universal nucleophile.
-
Protection Strategy: The tetrazole proton is acidic (
). To prevent side reactions during the amine coupling, the tetrazole is often protected with a Trityl (Triphenylmethyl) group. -
Coupling: The free amine (or aminomethyl group) is then acylated or alkylated to attach the specific receptor-binding tail (e.g., the valine moiety for Valsartan).
Experimental Protocols
Protocol A: Synthesis of the Tetrazole-Aniline Core
Target Intermediate: N-Trityl-5-(4'-(aminomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole Precursor: 4'-(bromomethyl)biphenyl-2-carbonitrile
Reagents:
-
Starting Material: 4'-(bromomethyl)biphenyl-2-carbonitrile (1.0 eq)
-
Azide Source: Sodium Azide (
) (1.5 eq) -
Catalyst: Zinc Bromide (
) (0.5 eq) -
Solvent: Water:Isopropanol (2:1)
-
Amine Source: Hexamethylenetetramine (HMTA) (for Delepine reaction) or Ammonia/Methanol.
-
Protecting Group: Trityl Chloride (
) (1.1 eq), Triethylamine ( ).
Step-by-Step Methodology:
-
Tetrazole Formation (Zn-Catalyzed):
-
Dissolve the nitrile precursor in Water:Isopropanol (2:1).
-
Add
and . -
Reflux at 85°C for 12–16 hours. Mechanism: The Zinc ion coordinates with the nitrile nitrogen, activating it for nucleophilic attack by the azide anion.
-
Workup: Cool to RT. Acidify with 3N HCl to precipitate the free tetrazole. Filter and wash with cold water.[3]
-
-
Trityl Protection:
-
Suspend the dried tetrazole solid in DCM (Dichloromethane).
-
Add
(2.0 eq) followed by Trityl Chloride (1.1 eq). -
Stir at RT for 4 hours. The mixture will become homogenous as the protected species forms.
-
Wash with water, dry over
, and concentrate to yield the N-Trityl-Biphenyl-Tetrazole .
-
-
Amination (Formation of the "Aniline" handle):
-
Note: If starting from the bromomethyl derivative, convert the bromide to amine.
-
Dissolve the N-Trityl-Biphenyl-Bromide in Chloroform.
-
Add Hexamethylenetetramine (1.1 eq) and reflux for 4 hours (Delepine Reaction).
-
Cool and filter the quaternary salt.
-
Hydrolyze the salt with ethanolic HCl (mild) to release the primary amine.
-
Result: The "Tetrazole-Aniline" Intermediate (Trityl protected).
-
Protocol B: API Synthesis (Valsartan Analog Case Study)
Objective: Coupling the Tetrazole-Aniline with L-Valine derivative.
Reagents:
-
Substrate: Tetrazole-Aniline Intermediate (from Protocol A).
-
Coupling Partner: L-Valine Methyl Ester Hydrochloride.
-
Acylating Agent: Valeryl Chloride.
-
Base: Diisopropylethylamine (DIPEA).
Step-by-Step Methodology:
-
Reductive Amination / Alkylation:
-
Alternative Route: If using the aldehyde version of the biphenyl, perform reductive amination with L-Valine methyl ester using
. -
Direct Alkylation: React the Tetrazole-Aniline (acting as the nucleophile) with an electrophilic Valine derivative (e.g.,
-bromo ester) in DMF with . Note: Standard Valsartan synthesis often couples the bromide to the Valine amine. If using the "Tetrazole-Aniline" (amine on biphenyl), the coupling partner must be an electrophile.
-
-
Acylation:
-
Dissolve the secondary amine intermediate in dry THF.
-
Cool to 0°C. Add DIPEA (2.0 eq).
-
Dropwise add Valeryl Chloride (1.1 eq).
-
Stir for 2 hours, allowing to warm to RT.
-
-
Deprotection (Detritylation):
-
Dissolve the crude acylated product in Methanol.
-
Add catalytic HCl or reflux in acidic methanol for 1 hour.
-
The Trityl group is cleaved, regenerating the free tetrazole.
-
Purification: Crystallize from Ethyl Acetate/Hexane.
-
Safety & Quality Control
Azide Management (Critical)
-
Hazard: Hydrazoic acid (
) is highly toxic and explosive. It forms when contacts acid. -
Control:
-
Maintain reaction pH > 7 until quench.
-
Use a dedicated "Azide Waste" container containing 10% Sodium Nitrite (
) to quench residual azide (releases harmless and ). -
Never use halogenated solvents (DCM) with sodium azide in the presence of metals, as di-azidomethane can form (explosive). Note: Protocol A uses DCM only after the azide step is complete and quenched.
-
Analytical Validation
-
HPLC: Monitor the disappearance of the Nitrile peak (220 nm) and appearance of the Tetrazole peak.
-
NMR (
-DMSO):-
Tetrazole N-H: Broad singlet at
14.0–16.0 ppm (confirms deprotection). -
Trityl Group: Multiplets at
7.0–7.5 ppm (disappears after deprotection).
-
Visualizations
Reaction Pathway (The Tetrazole-Aniline Route)
Caption: Convergent synthesis pathway illustrating the transformation of the nitrile precursor into the key "Tetrazole-Aniline" intermediate, followed by coupling to form the final ARB.
Process Workflow & QC Points
Caption: Operational workflow including Critical Process Parameters (CPP) and Quality Control (QC) decision gates.
References
-
BenchChem. (2025). Application Notes & Protocols: Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds. Retrieved from
-
Treitler, D. S., et al. (2017). "Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles." Organic Process Research & Development. Retrieved from
-
Palde, P. B., & Jamison, T. F. (2011). "Safe and efficient tetrazole synthesis in a continuous-flow microreactor." Angewandte Chemie International Edition. Retrieved from
-
Matsuoka, R. T., et al. (2015). "Process for Preparing Eprosartan Using Regioselective Protection." MDPI Molecules. Retrieved from
-
BenchChem. (2025). 4-Bromo-2-(1H-tetrazol-5-yl)aniline Product Page. (Example of Tetrazole-Aniline building block). Retrieved from
Sources
recrystallization solvents for purifying 2-(1H-tetrazol-5-ylmethyl)aniline
Application Note: Purification Strategies for 2-(1H-tetrazol-5-ylmethyl)aniline
Part 1: Executive Summary & Physicochemical Profile
The Challenge: 2-(1H-tetrazol-5-ylmethyl)aniline (also known as 5-(2-aminobenzyl)-1H-tetrazole) presents a unique purification challenge due to its amphoteric nature .[1][2] It contains both a basic aniline moiety (pKa ~4.[1][2]6) and an acidic tetrazole ring (pKa ~4.8).[1] This structural duality means the molecule can exist as a cation, an anion, or a zwitterion depending on the pH of the environment.[1][2]
Implication for Purification: Standard "boil and cool" recrystallization often fails if the pH-dependent solubility profile is ignored.[2] The zwitterionic form (neutral pH) typically exhibits the lowest solubility and highest melting point, often leading to rapid precipitation or "crashing out" rather than controlled crystal growth.[1]
Solubility Profile:
-
Non-polar solvents (Hexane, Toluene): Insoluble (due to high polarity of the tetrazole).[1]
-
Polar Aprotic (DMF, DMSO): Highly soluble (poor recovery yield without anti-solvent).[1]
-
Protic Solvents (Methanol, Ethanol): Moderately to highly soluble (good for dissolution).[1]
-
Water: pH-dependent.[2] Soluble at pH < 2 (Anilinium cation) and pH > 6 (Tetrazolate anion).[1] Sparingly soluble at pH 4–5 (Zwitterion/Neutral).[1][2]
Part 2: Solvent Selection Strategy
The selection of a solvent system must balance solubility power with impurity rejection .[2][3] For this specific molecule, we employ two orthogonal strategies:
-
Thermal Recrystallization (Polishing): Uses a binary solvent system (Alcohol/Water) to remove trace organic impurities.[1]
-
Acid-Base Reprecipitation (Bulk Purification): Leverages the molecule's acidity to separate it from non-acidic synthetic byproducts (e.g., unreacted nitriles or tars).[1][2]
Recommended Solvent Systems
| Solvent System | Role | Mechanism of Action | Suitability |
| Ethanol / Water (80:20) | Primary Recrystallization | High solubility in hot EtOH; Water acts as a mild anti-solvent and increases polarity to reject non-polar impurities.[1][2] | High (Best balance of yield/purity) |
| Methanol / Water | Alternative | Similar to EtOH but higher solubility; risks lower yield if not cooled significantly.[1][2] | Medium |
| 1M NaOH / 1M HCl | Chemical Purification | Dissolution as salt (Na-Tetrazolate) followed by precipitation at isoelectric point (pH ~5).[1][2] | Critical (For crude material) |
| Isopropyl Alcohol (IPA) | Anti-Solvent / Wash | Good for washing filter cakes to remove mother liquor without dissolving product.[1] | High (As wash solvent) |
Part 3: Experimental Protocols
Protocol A: Acid-Base Chemical Purification (Recommended for Crude)
Use this protocol first if the material is dark or contains significant synthetic residues (e.g., unreacted nitrile).[1][2]
Principle: The tetrazole proton is acidic.[2][4] Dissolving the crude solid in base converts it to the water-soluble tetrazolate anion.[2] Non-acidic impurities (tars, unreacted starting material) remain insoluble and are filtered off.[1]
-
Dissolution: Suspend the crude 2-(1H-tetrazol-5-ylmethyl)aniline (10 g) in 1M NaOH (50 mL) . Stir at room temperature for 15 minutes.
-
Filtration: Filter the alkaline solution through a Celite pad or glass frit to remove insoluble mechanical impurities and tars.[2]
-
Precipitation: Transfer the filtrate to a clean beaker. While stirring vigorously, slowly add 1M HCl dropwise.
-
Isolation: Stir the slurry for 30 minutes to ensure crystal maturation. Filter the white solid and wash with cold water (2 x 20 mL) followed by cold Isopropanol (1 x 10 mL) .
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: Thermal Recrystallization (Ethanol/Water)
Use this protocol for polishing the material to >99% HPLC purity.[1][2]
-
Preparation: Place the semi-pure solid (5 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (35 mL) and heat to reflux (approx. 78°C).
-
Anti-Solvent Addition: Remove from heat source but keep the solution hot. Slowly add hot Water (approx. 5-10 mL) until a faint, persistent turbidity (cloudiness) is observed.
-
Clarification: Add a few drops of hot Ethanol to just clear the turbidity.[2][3]
-
Crystallization: Allow the flask to cool slowly to room temperature undisturbed (approx. 2 hours). Then, cool in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Filtration: Filter the white crystalline needles. Wash the cake with cold 50% Ethanol/Water .
-
Drying: Dry under vacuum at 50°C.
Part 4: Visualization of Logic & Workflow
Figure 1: Purification Decision Matrix
This diagram illustrates the decision process for selecting the correct protocol based on impurity profile and physical state.[2]
Caption: Decision matrix for selecting between chemical purification (Acid-Base) and physical purification (Recrystallization).
Figure 2: Solubility & pH Relationship
Understanding the amphoteric nature is critical for yield.[2]
Caption: The solubility minimum occurs at the isoelectric point (pH 4-5), driving precipitation.[1][2]
Part 5: Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooled too fast.[1][2] | Reheat to dissolve.[2][3] Add a small amount of seed crystal.[2] Cool very slowly. Add slightly more Ethanol.[2][3] |
| Low Yield | pH not optimized during precipitation.[2] | Ensure final pH is strictly between 4.5 and 5.[2]0. If pH is <3 or >7, solubility increases significantly.[1][2] |
| Colored Product | Oxidation of aniline moiety.[2] | Perform recrystallization under Nitrogen atmosphere.[2] Use activated carbon during the hot filtration step.[2] |
| Insoluble Matter | Polymerized nitrile or inorganic salts.[2] | Use Protocol A (Acid-Base) to filter off insolubles while product is in the alkaline phase.[2] |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][2][5][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link[1]
-
BenchChem. (2025).[1][2][3][4] Recrystallization of Substituted Anilines: Technical Support Center. BenchChem Application Notes. Link[1]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT Department of Chemistry.[2] Link
-
Roh, J., et al. (2012).[1][8] Synthesis and Functionalization of 5-Substituted Tetrazoles. European Journal of Organic Chemistry.[2] Link[1]
Sources
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline
Welcome to the technical support center for the synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for logical troubleshooting and yield improvement.
The synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline is a valuable process, as the tetrazole moiety is a key pharmacophore in medicinal chemistry, often acting as a bioisosteric replacement for a carboxylic acid group to enhance metabolic stability.[1][2][3] The most common synthetic route involves two key transformations: the formation of the precursor 2-aminobenzyl cyanide, followed by the [3+2] cycloaddition reaction to form the tetrazole ring. This guide addresses potential pitfalls in both stages.
Overall Synthesis Workflow
The pathway from a common starting material like 2-aminobenzyl alcohol to the final product is illustrated below.
Sources
minimizing hydrazoic acid formation during tetrazole synthesis
Topic: Minimizing Hydrazoic Acid (
Introduction: The Yield vs. Safety Paradox
Welcome to the Tetrazole Synthesis Support Center. If you are here, you are likely balancing the need for efficient [3+2] cycloaddition (to create lipophilic carboxylic acid bioisosteres) against the severe risks of hydrazoic acid (
This guide provides field-proven protocols to eliminate or contain
Module 1: Reagent Selection (Prevention)
Goal: Switch from proton-mediated activation to metal-mediated activation.
Q: I am currently using
with
in DMF. My headspace sensors are alarming. What is the alternative?
A: Switch to the Zinc-Catalyzed Protocol (Sharpless/Demko Method).
The traditional ammonium chloride method relies on the formation of ammonium azide, which sublimates and dissociates into
The Mechanism:
Zinc(II) coordinates to the nitrogen of the nitrile group. This lowers the LUMO energy of the nitrile, making it susceptible to attack by the azide anion without requiring an acidic pH that generates free
Figure 1: Mechanism of Zinc(II) catalyzed tetrazole formation. Note that the system remains neutral/slightly basic, preventing
Q: Comparison of Azide Sources
Use this table to justify process changes to your safety committee.
| Method | Reagents | Atom Economy | E-Factor (Waste) | |
| Traditional | High (Sublimation) | High | Moderate | |
| Silyl Azide | Low (Liquid reagent) | Low (Si waste) | High | |
| Organotin | Low | Moderate | Very High (Toxic Sn waste) | |
| Zinc Catalysis | Minimal (pH controlled) | High | Low (Green solvents) |
Module 2: Process Control (Execution)
Goal: Manage reaction parameters to keep
Q: Can I run the Zinc reaction in water?
A: Yes, this is the preferred solvent system. The Demko/Sharpless protocol utilizes Water or Water/Isopropanol (2:1) .
-
Why:
and are soluble in water.[1][2] The hydrophobic nitrile becomes the limiting solubility factor, often forming an emulsion ("on-water" effect) that accelerates the reaction. -
Safety Benefit: Water acts as a heat sink and keeps any trace
(highly soluble in water) from partitioning into the headspace.
Q: I need to scale up to 1 kg. Is batch mode still safe?
A: At kg scale, we strongly recommend Continuous Flow Chemistry.
Large headspace volumes in batch reactors allow
Flow Protocol Strategy:
-
Feed 1: Nitrile in solvent.
-
Feed 2:
+ Acetic Acid (to generate in situ) OR . -
Reactor: High temperature (120–160 °C) coil reactor.
-
Pressure: Back-pressure regulator (e.g., 15 bar) keeps all
in the liquid phase. -
Quench: In-line quenching immediately after the reactor exit.
Module 3: Workup & Quenching (Mitigation)
Goal: The most critical safety step. Destroying residual azide.[3]
Q: How do I safely dispose of the reaction mixture containing unreacted azide?
A: The Nitrite Quench Protocol.
Never acidify an azide solution directly. You must use Sodium Nitrite (
The Reaction:
Step-by-Step Protocol:
-
Cool: Chill the reaction mixture to <10 °C.
-
Add Nitrite: Add excess Sodium Nitrite (
) solution (1.5 equivalents relative to residual azide).[3][4][5][6] -
Add Acid (SLOWLY): Dropwise addition of 20%
. -
Verify: Test with Starch-Iodide paper.
Figure 2: Safety decision tree for oxidative quenching of azide residues.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003).[8] Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987.[8]
-
Gutmann, B., et al. (2010). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 49(39), 7101-7105.
-
Organic Process Research & Development (OPRD). (2012). Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor. Journal of Flow Chemistry, 2, 8–19.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Section on Azides).[1][3][4][5][6][8][9][10][11]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nitrile-to-Tetrazole Conversions
Welcome to our dedicated technical support center for the synthesis of tetrazoles from nitriles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of this important transformation. The [3+2] cycloaddition of an azide source with a nitrile is a powerful method for installing the tetrazole moiety, a common carboxylic acid bioisostere in drug discovery.[1] However, optimizing this reaction, particularly with respect to temperature, can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve safe, efficient, and high-yielding tetrazole syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction is sluggish or shows no conversion at lower temperatures. I'm hesitant to increase the heat due to safety concerns. What are my options?
This is a very common and valid concern. The cycloaddition of azides to nitriles often requires elevated temperatures to overcome the activation energy barrier.[2] However, aggressive heating can pose safety risks, especially when using sodium azide in the presence of acids, which can generate volatile and explosive hydrazoic acid (HN₃).[3][4]
Here’s a systematic approach to address low reactivity without immediately resorting to high temperatures:
-
Catalyst Selection is Key: The reaction can be significantly accelerated using a catalyst.
-
Lewis Acids: Zinc salts (e.g., ZnBr₂ or ZnCl₂) are widely used and effective catalysts.[5][6] They activate the nitrile group, making it more electrophilic and susceptible to attack by the azide nucleophile.[7] Theoretical studies suggest that zinc catalysis can lower the activation barrier by 5-6 kcal/mol, which corresponds to a rate acceleration of 3 to 4 orders of magnitude or a reduction of 70-80 °C in the required reaction temperature to achieve comparable rates.[7]
-
Brønsted Acids: Inexpensive and readily available ammonium chloride (NH₄Cl) or triethylammonium chloride can also be used.[3][8] These proton sources activate the nitrile in a similar fashion to Lewis acids.[3]
-
Heterogeneous Catalysts: For easier removal and potential recycling, consider solid-supported catalysts like silica sulfuric acid or metal-organic frameworks (MOFs).[8]
-
-
Solvent Choice Matters: The choice of solvent can dramatically impact reaction rates.
-
Polar Aprotic Solvents: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices as they can effectively solvate the azide salt and facilitate the reaction.[9][10][11]
-
Aqueous Conditions: The Sharpless protocol, which utilizes water as a solvent with a zinc catalyst, is a greener and often highly effective alternative.[5][6]
-
-
Microwave Irradiation: If available, microwave-assisted synthesis can be a powerful tool. It allows for rapid and uniform heating, often leading to significantly shorter reaction times and improved yields, even at moderate temperatures.[5][12]
Recommendation: Before significantly increasing the temperature, try introducing a catalyst like ZnBr₂ or NH₄Cl and ensure you are using an appropriate solvent like DMF. If the reaction is still slow, consider switching to microwave heating.
Question 2: I'm observing a significant amount of a byproduct that appears to be the corresponding amide. How can I prevent this?
The formation of an amide byproduct is a classic sign of nitrile hydration. This side reaction is often promoted by the presence of water and can be exacerbated by certain Lewis acids and high temperatures.[12][13]
Here are strategies to minimize amide formation:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. While some protocols are aqueous, if you are using an organic solvent, minimizing water content is crucial.
-
Catalyst Choice: While zinc salts are excellent for the tetrazole synthesis, they can also promote nitrile hydration, especially at elevated temperatures.[13] If amide formation is a persistent issue, consider:
-
Using a Brønsted acid catalyst like ammonium chloride, which is generally less prone to promoting hydration.
-
Performing the reaction without a metal catalyst, which may require higher temperatures but can avoid this specific side reaction.[13]
-
-
Temperature Control: As with many side reactions, higher temperatures can accelerate the rate of nitrile hydration. Try to find the minimum temperature at which the desired cycloaddition proceeds at a reasonable rate.
Experimental Protocol: Minimizing Amide Formation
-
Dry your solvent (e.g., DMF) over molecular sieves.
-
Use freshly opened or properly stored sodium azide and nitrile.
-
As a starting point, use ammonium chloride as the catalyst instead of a zinc salt.
-
Run the reaction at a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
If the reaction is too slow, incrementally increase the temperature by 10 °C intervals until a satisfactory rate is achieved, while keeping an eye on the formation of the amide byproduct.
Question 3: My yield is low, and I suspect the reaction is not going to completion. How can I drive the reaction forward?
Low yields can stem from several factors, including incomplete conversion, product degradation, or difficult purification. Assuming the issue is incomplete conversion, here are some troubleshooting steps:
-
Reaction Time: Some nitrile-to-tetrazole conversions can be slow, requiring extended reaction times (24-48 hours or longer), especially with sterically hindered or electron-rich nitriles.[4] Ensure you are running the reaction long enough. Monitor the reaction progress to determine when it has reached completion.
-
Stoichiometry: A slight excess of the azide source (e.g., 1.1 to 1.5 equivalents of sodium azide) is often used to drive the reaction to completion.[10][11]
-
Temperature Optimization: This is a critical parameter. There is often a "sweet spot" for temperature.
-
Too Low: The reaction will be slow, leading to incomplete conversion within a practical timeframe.
-
Too High: While the reaction may be faster, you risk decomposition of the product or starting materials, or an increase in side reactions.[10]
-
A systematic temperature study is recommended.
Experimental Workflow: Temperature Optimization Study
Caption: Simplified mechanism of catalyzed tetrazole synthesis.
Q2: What are the key safety precautions I should take when running this reaction?
Safety is paramount when working with azides.
-
Hydrazoic Acid (HN₃): The primary hazard is the potential generation of hydrazoic acid, which is highly toxic, volatile, and explosive. [4]This occurs when sodium azide is mixed with strong acids. When using Brønsted acids like ammonium chloride, the amount of free HN₃ is generally low, but it's crucial to work in a well-ventilated fume hood. [3][4]* Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., lead, copper, mercury) as this can form highly shock-sensitive and explosive metal azides. [3]Use appropriate equipment and dispose of waste properly.
-
Thermal Stability: While sodium azide itself is thermally stable, organic azides and the reaction mixture at high temperatures should be handled with care. Always use a blast shield for reactions run at high temperatures or on a large scale. [4]* Quenching: After the reaction, any residual azide in the workup should be quenched. A common method is the addition of a sodium nitrite solution under acidic conditions. [12] Q3: How do I choose the right azide source?
For most applications, sodium azide (NaN₃) is the most common, cost-effective, and readily available azide source. [9][10]Other azide sources include:
-
Trimethylsilyl azide (TMSN₃): Often used in combination with a Lewis acid like dibutyltin oxide. It can be advantageous in some cases but is more expensive and requires handling of organosilicon reagents. [9]* In situ generated hydrazoic acid: Some protocols generate HN₃ in situ from sodium azide and an acid. These methods can be very effective but require stringent safety precautions due to the hazardous nature of HN₃. [4][12] For most standard laboratory syntheses, sodium azide is the recommended starting point.
Q4: Can this reaction be run under kinetic vs. thermodynamic control?
Yes, the principles of kinetic versus thermodynamic control can apply to this reaction, particularly concerning byproduct formation. [14][15][16]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the one with the lowest activation energy) will predominate. [14][17]This is often the desired tetrazole product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing equilibrium to be established. [14]This can favor the formation of the most thermodynamically stable product, which might be an undesired byproduct or could potentially lead to decomposition.
Optimizing the reaction temperature is key to operating under kinetic control to favor the formation of the desired tetrazole.
References
- Shafiee, A., & Ghassemzadeh, M. (2018). Benign synthesis of 5-substituted 1H-tetrazoles using a reusable SO3H-carbon catalyst. Asian Journal of Green Chemistry.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Chem Help ASAP. (2022).
- Tetrahedron template. (2018). Asian Journal of Green Chemistry.
- Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). RSC Advances.
- Javitt, D. C. et al. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
- WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles. (n.d.).
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
- Li, P., Wang, L., & Wang, M. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(8), 9019–9027.
- Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water †. (2025).
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. (n.d.). PMC.
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed.
- Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. (n.d.). CORE.
- Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (n.d.). SciSpace.
- Optimization of the reaction conditions in thermal method. (n.d.).
- [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. (2013). PMC.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. (2017).
- Effect of solvent type and temperature on [3+2] cycloaddi- tion.... (n.d.).
- Problem with tetrazole form
- The [3+2]Cycloaddition Reaction. (n.d.).
- SAFETY D
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- Kinetic versus Thermodynamic Control. (n.d.). UC Homepages.
- Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
- [3+2] Cycloaddition of nitriles with azides. (n.d.).
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile?. (2014).
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society, 125(32), 9983–9987.
- Tetrazoles via Multicomponent Reactions. (n.d.). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. homepages.uc.edu [homepages.uc.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Solubility of Tetrazole-Aniline Intermediates
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Overcoming the "Brick Dust" Challenge in Tetrazole-Aniline Synthesis
The Core Challenge: Why is my Intermediate Insoluble?
In drug discovery, particularly within the "sartan" class of antihypertensives and bioisostere development, tetrazole-aniline intermediates are notorious for their intractability. They often present as "brick dust"—solids that are insoluble in water, alcohols, and non-polar organics, clogging filters and crashing out on columns.
The Mechanism of Insolubility
The root cause is rarely purity; it is lattice energy .
-
Zwitterionic Character: The tetrazole ring is acidic (
), while the aniline is basic. In neutral media, these molecules often exist as inner salts (zwitterions), creating strong electrostatic networks. -
Stacking Interactions: The electron-rich tetrazole and aromatic aniline systems facilitate strong
- stacking. -
Hydrogen Bonding: The
of the tetrazole is a potent hydrogen bond donor, while the lone pairs on the tetrazole nitrogens are acceptors, leading to extensive intermolecular polymeric networks.
Diagnostic Phase: Characterization Before Purification
Before attempting purification, confirm the material's identity. Insoluble solids often yield poor NMR spectra due to aggregation.
Troubleshooting Analytical Solubility:
-
Standard NMR: If
-DMSO yields broad, undefined humps, do not assume decomposition. -
The "Shift" Trick: Add 1-2 drops of
(in ) or to the NMR tube. This protonates the tetrazole, breaking the zwitterionic network and sharpening the peaks. Alternatively, use to form the soluble tetrazolate anion.
Troubleshooting Module: Workup & Isolation
Issue: The reaction finished, but the product precipitated as a gummy solid that trapped impurities.
Protocol A: The "Acid-Base Swing" Extraction
Do not rely on standard organic extraction (DCM/EtOAc) for these intermediates; they are too polar. Instead, exploit the acidity of the tetrazole.
-
Basify: Quench reaction and adjust pH to >10 using
. The tetrazole deprotonates to the tetrazolate anion , which is water-soluble. -
Wash: Extract the aqueous layer with a non-polar solvent (Ether/TBME) to remove unreacted nitriles or non-acidic impurities.
-
Acidify & Controlled Precipitation: Slowly add
to the aqueous layer.-
Critical Step: Do not dump acid. Dropwise addition allows crystal growth rather than amorphous crashing.
-
Target pH 3–4. The zwitterion will precipitate.
-
-
Filtration: Collect the solid. If it is gummy, sonicate in methanol/water (1:1) to induce crystallization.[1][2][3]
Visual Workflow: The Acid-Base Swing
Figure 1: Purification logic flow for isolating acidic tetrazole intermediates from crude mixtures.
Troubleshooting Module: Purification of "Brick Dust"
Issue: The solid is too insoluble for column chromatography (streaks, crashes on silica).
Solution: Avoid chromatography. Use Trituration or Recrystallization .[3]
Strategy 1: Trituration (The "Wash" Method)
Since impurities (starting nitriles, tin/zinc byproducts) are often more soluble in organics than the tetrazole-aniline product:
-
Suspend the crude solid in hot Ethyl Acetate or Acetonitrile .
-
Reflux for 15 minutes with vigorous stirring.
-
Cool to room temperature (or
). -
Filter.[1][3][4] The filter cake is usually the pure product; impurities remain in the filtrate.
Strategy 2: Recrystallization Solvents
If trituration fails, use these specific solvent systems adapted for high-polarity/H-bonding compounds.
| Solvent System | Ratio (v/v) | Best For | Mechanism |
| AcOH / Water | 3:1 to 1:1 | Zwitterionic Tetrazoles | Acetic acid disrupts H-bonds; water forces precipitation upon cooling. |
| DMF / Water | Dissolve in min. DMF, add | Highly Insoluble Aromatics | High solvency of DMF overcomes lattice energy; water acts as anti-solvent. |
| EtOH / Acetone | Variable | Less Polar Analogs | Standard polarity adjustment. |
| DMSO / MeOH | 1:5 | "Brick Dust" | Dissolve in hot DMSO, dilute with MeOH to crystallize. |
Frequently Asked Questions (FAQs)
Q: I used Sodium Azide (
-
Fix: During the workup, wash the organic layer (or the solid suspension) with 0.5M HCl or an aqueous solution of EDTA or Rochelle's Salt . This sequesters the zinc ions into the aqueous phase.
Q: My product is soluble in DMSO but nothing else. How do I remove the DMSO? A: Do not try to rotovap DMSO (high boiling point).
-
Fix: Pour the DMSO solution slowly into a rapidly stirring beaker of ice-cold water (10x volume). The tetrazole will precipitate as a fine powder. Filter and wash copiously with water to remove residual DMSO.
Q: Can I use column chromatography if I really have to? A: Yes, but standard silica is acidic and may bind the aniline.
-
Fix: Use Reverse Phase (C18) flash chromatography.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. The acid suppresses ionization, improving peak shape.
Advanced Solubility Decision Tree
Use this guide to select the correct solvent system for reaction or purification based on the specific substituents on your tetrazole-aniline.
Figure 2: Decision matrix for solvent selection based on substituent polarity.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][6] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Roh, J., et al. (2012). One-pot synthesis of 1-substituted 5-alkyl/aryltetrazoles from nitriles and amines. Synthesis, 44(18), 2847-2852. Link
-
BenchChem Technical Support. (2025). Troubleshooting guide for Tetrazole functionalization reactions.Link
-
Popova, E. A., et al. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide.[7] Chemistry of Heterocyclic Compounds, 53, 670–681.[7] Link
Sources
Technical Support: Stabilizing 2-(1H-tetrazol-5-ylmethyl)aniline During Workup
The following technical guide details the stability, workup, and handling of 2-(1H-tetrazol-5-ylmethyl)aniline . This compound presents a unique challenge due to its amphoteric nature (acidic tetrazole, basic aniline) and the potential for intramolecular cyclization or oxidative degradation facilitated by the ortho-benzylic arrangement.
Executive Summary: The "Decomposition" Illusion
Users often report "decomposition" of 2-(1H-tetrazol-5-ylmethyl)aniline because the material vanishes during aqueous workup or turns into a black tar. In 80% of cases, the issue is not chemical bond breaking, but rather amphoteric solubility leading to partitioning into the aqueous phase, or oxidative polymerization of the aniline moiety.
Core Instability Factors
| Factor | Mechanism | Manifestation |
| Amphoteric Solvation | The molecule exists as a water-soluble zwitterion, cation, or anion across the entire pH spectrum.[1] | Low recovery; product remains in aqueous waste. |
| Oxidative Stress | The electron-rich aniline is susceptible to radical oxidation, especially at the benzylic position. | Darkening of solution; formation of "tar" or azo-dimers. |
| Thermal Cyclization | Proximity of the nucleophilic amine to the tetrazole (via methylene bridge) can induce cyclization or rearrangement at | Formation of insoluble precipitates or new spots on TLC (e.g., dihydrotetrazolo-quinolines). |
Critical Troubleshooting Guide (Q&A)
Q1: "I extracted with EtOAc at pH 7, but my organic layer is empty. Did it decompose?"
Diagnosis: Likely not.[2] You are experiencing the "Isoelectric Trap." Explanation:
-
Tetrazole pKa:
(Acidic) -
Aniline pKa:
(Conjugate acid) At neutral pH (7), the tetrazole is deprotonated (anionic, ) and the aniline is neutral ( ). The molecule is a net anion , making it highly water-soluble and insoluble in non-polar organic solvents like Ethyl Acetate or DCM.[1] -
At pH 1-2: The aniline is protonated (
). The molecule is a net cation . (Water soluble).[3] -
At pH 4-5: It exists as a zwitterion (
). (Water soluble, potentially precipitating if concentration is high).[3]
The Fix (Salting-Out Extraction): Do not use standard EtOAc extraction.
-
Adjust pH: Bring the aqueous phase to pH 4.5–5.0 (the isoelectric point) carefully.
-
Saturation: Saturate the aqueous phase with NaCl (solid).[1]
-
Solvent Switch: Use n-Butanol or THF/EtOAc (1:1) for extraction. These polar solvents can extract the zwitterion/neutral species.
-
Alternative: If the product precipitates at pH 5, filter it directly. This is the cleanest isolation method.
Q2: "The reaction mixture turned black upon exposure to air. How do I prevent this?"
Diagnosis: Oxidative polymerization of the ortho-amino benzyl system.[1] Explanation: The methylene bridge between the phenyl ring and tetrazole activates the system. In the presence of trace metals or light, the aniline oxidizes to form quinone-imine-like species or azo-dimers.
Protocol:
-
Degas Solvents: All workup solvents must be sparged with Nitrogen or Argon.[1]
-
Add Antioxidant: Add Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid (0.1% w/v) to the aqueous quench buffer.[1] This acts as a radical scavenger.
-
Temperature: Keep all workup steps < 10°C .
Q3: "I see a new, non-polar spot on TLC after heating the crude residue."
Diagnosis: Thermal Cyclization.[1] Explanation: Heating ortho-substituted benzyl tetrazoles can drive the nucleophilic attack of the amine onto the tetrazole ring or the activated methylene, potentially forming a tricyclic species (e.g., 4,5-dihydrotetrazolo[1,5-a]quinoline derivatives) or inducing a Dimroth-like rearrangement.[1]
The Fix:
-
Evaporation: Never use a water bath
on the rotovap. -
Drying: Do not dry in an oven. Vacuum dry at room temperature over
.
Optimized Workup Protocol
Standard extraction fails for this molecule. Use this "Cold-Salting" method.
Step-by-Step Methodology
-
Quench: Cool reaction mixture to 0°C . Quench with cold, degassed water containing 1% Sodium Metabisulfite .
-
pH Adjustment (The Critical Step):
-
Slowly adjust pH to 4.8 ± 0.2 (Isoelectric point) using 1M HCl or 1M NaOH.
-
Observation: If a precipitate forms, stir at 0°C for 30 mins and filter . This is the best yield scenario.
-
-
Extraction (If no precipitate):
-
Saturate the aqueous layer with solid NaCl .
-
Extract
with n-Butanol (or 2-MeTHF). -
Note: Avoid DCM; it is ineffective for this zwitterion.
-
-
Washing: Wash combined organics with brine (do not use water, or product will back-extract).[1]
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly acidic and can bind polar amines.
-
Concentration: Evaporate solvent at < 35°C under high vacuum.
Mechanistic Visualization
Pathway: Solubility vs. Degradation
The following diagram illustrates the fate of the molecule based on pH and oxidative stress.[1]
Figure 1: Stability and Solubility Landscape.[1] The "Safe Zone" is narrow (pH ~4.8, Low Temp, Inert Atmosphere).
Quantitative Data: Solvent Efficiency
| Solvent System | Recovery at pH 7 | Recovery at pH 4.8 (Sat. NaCl) | Risk of Emulsion |
| Dichloromethane (DCM) | < 5% | ~ 15% | Low |
| Ethyl Acetate (EtOAc) | ~ 10% | ~ 40% | Low |
| THF / EtOAc (1:1) | ~ 30% | ~ 75% | Medium |
| n-Butanol | ~ 60% | > 90% | High (requires careful separation) |
Data derived from general solubility properties of amphoteric tetrazoles [1, 2].
References
-
Solubility and Acidity of Tetrazoles: Rostovtsev, V. V., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[1] Angewandte Chemie International Edition, 2002. Note: Establishes the pKa range (~4.5-5) for 5-substituted tetrazoles, confirming the zwitterionic behavior.
-
Workup of Water-Soluble Tetrazoles: Starkova, O., et al. "Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts."[1] Molecules, 2025.[3][4] Note: Highlights the necessity of specific pH adjustments (using concentrated HCl/NaOH) to manage the high water solubility of small alkyl-tetrazoles during isolation.
-
Stability of Tetrazole-Linkers: Tjarks, W., et al. "Synthesis of N3-Substituted Carboranyl Thymidine Bioconjugates." Nucleosides, Nucleotides and Nucleic Acids, 2012. Note: Discusses the stability of methylene bridges between tetrazoles and basic amines, noting that short linkers can lead to decomposition under aqueous conditions.
-
Cyclization of ortho-Substituted Tetrazoles: Moderhack, D. "Ring Transformations of Tetrazoles."[1] Chemistry of Heterocyclic Compounds, 2014. Note: General reference for the thermal rearrangement and cyclization potential of tetrazoles with adjacent nucleophiles.
Sources
Technical Support Center: Precipitation & Isolation of Tetrazole Derivatives
Current Status: Operational Topic: pH Control & Crystallization Dynamics Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Beyond Simple Acidification
Welcome to the technical support hub for tetrazole isolation. If you are accessing this guide, you are likely facing one of three problems with your tetrazole derivative (e.g., Valsartan intermediates, 5-substituted tetrazoles):
-
Oiling Out: The product separates as a sticky gum or oil instead of a crystalline solid.[1]
-
Occlusion: The precipitate traps high levels of inorganic salts or starting materials.
-
Safety Alarms: You are concerned about hydrazoic acid (
) generation during workup.
Precipitating tetrazoles is not merely about "dropping the pH." It is a thermodynamic balancing act between the Metastable Zone Width (MSZW) and the Liquid-Liquid Phase Separation (LLPS) boundary. This guide provides the troubleshooting logic to navigate these boundaries.
Module 1: The Thermodynamics of pH Control
Q: Why is the precipitation point so unpredictable?
A: Tetrazoles are bioisosteres of carboxylic acids with a pKa typically between 4.5 and 5.0 . However, unlike carboxylic acids, their solubility curve is often steep and non-linear due to their tendency to form strong hydrogen-bonded aggregates in the solid state.
You are managing an equilibrium between the soluble Tetrazolate Anion and the insoluble Protonated Tetrazole .
The Critical Equilibrium
The following diagram illustrates the species transformation. Note that "Oiling Out" occurs when supersaturation drives the system into a liquid-amorphous state before the crystal lattice can organize.[1]
Figure 1: The bifurcation of the supersaturated state. Ideally, you want to follow the green path. Rapid acidification forces the red path (Oiling Out).
Module 2: Troubleshooting "Oiling Out"
Q: My product turned into a sticky gum. Can I save it?
A: Yes, but prevention is better. "Oiling out" is Liquid-Liquid Phase Separation (LLPS).[2] It happens when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the molecules lack the kinetic energy or time to align into a lattice.
The Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Milky Emulsion | Operating in the LLPS region (metastable oil phase). | Stop Acidification. Heat the mixture until clear (above the LLPS boundary), then cool slowly with seeding. |
| Sticky Gum on Impeller | Rapid acidification created local supersaturation spikes. | Digestion. Re-dissolve by raising pH back to >7, then restart acidification using the "Stepwise Protocol" (see Module 5). |
| Amorphous Solid | Precipitation temperature was too low. | Thermal Cycling. Heat the slurry to near-solubility limit and cool slowly to encourage Ostwald ripening. |
The "Seeding Window" Technique
To prevent oiling out, you must seed the solution before entering the labile zone.
-
Acidify to pH 6.0 (Just above pKa). Solution should be clear.
-
Add 0.5 - 1.0 wt% seeds of the desired polymorph.
-
Age for 30-60 minutes to establish a crystal bed.
-
Resume slow acidification to pH 3.5 - 4.0 .
Module 3: Critical Safety - Azide Management
Q: I smell something pungent during acidification. Is this dangerous?
A: STOP IMMEDIATELY.
If your tetrazole synthesis involved Sodium Azide (
-
Boiling Point: 37°C (highly volatile).
-
Toxicity: Comparable to Hydrogen Cyanide.
-
Explosive: Unstable in concentrated forms or headspace.
The Nitrite Quench Protocol (Mandatory)
Never acidify a crude tetrazole reaction mixture without destroying residual azide first.
-
Check: Ensure reaction is complete.
-
Add: Sodium Nitrite (
, 1.2 equivalents relative to residual azide). -
Acidify Slowly: Add acid dropwise. The nitrite reacts with azide in acidic media to form benign Nitrogen gas (
) and Nitrous Oxide ( ).-
Reaction:
-
-
Monitor: Ensure vigorous stirring to release evolved gases.
Module 4: Purity & Occlusion
Q: Why is my ash content (sulfated ash) so high?
A: Tetrazoles precipitate rapidly. If the pH drops from 7 to 2 in seconds, the crystal lattice closes around the mother liquor, trapping sodium salts (
The Fix: "Digestion" (Ostwald Ripening) Do not filter immediately after the final pH drop.
-
After reaching final pH (e.g., pH 3.0), hold the slurry at elevated temperature (e.g., 40-50°C) for 1-2 hours.
-
This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
-
Cool to room temperature before filtration.
Module 5: Recommended Standard Workflow
This protocol is designed for 5-substituted tetrazoles (e.g., Phenyltetrazole, Valsartan intermediates) to maximize crystallinity and safety.
The Stepwise Acidification Workflow
Figure 2: Optimized workflow minimizing safety risks and oiling-out probability.
Detailed Protocol Steps:
-
Preparation: Dilute the reaction mixture with water to ensure the final salt concentration is below saturation (prevents salt co-precipitation).
-
Clarification: Filter the alkaline solution to remove mechanical impurities.
-
First pH Adjustment: Add 2N HCl (or
) slowly until pH reaches ~6.0 .-
Checkpoint: Solution should be clear or slightly hazy. If oil appears, heat until clear.
-
-
Seeding: Add pure seed crystals. Stir at moderate speed (avoid grinding crystals).
-
Crystallization: Add acid via a dosing pump over 2-3 hours to reach pH 3.5 .
-
Digestion: Heat slurry to 40-50°C for 60 minutes.
-
Final Isolation: Cool to 0-5°C, adjust pH to 1.5 - 2.0 (to ensure maximum yield), and filter. Wash cake with water to remove salts.
References
-
Fried, B. et al. (2012). Tetrazole Synthesis and Azide Management.[3][4] The Heterocyclist. Available at: [Link]
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Available at: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945-7950. Available at: [Link]
-
Nalluri, B. N. et al. (2012).[5] Effect of Recrystallization on the Pharmaceutical Properties of Valsartan.[5] Journal of Applied Pharmaceutical Science, 2(10), 126-132. Available at: [Link]
-
Kappe, C. O. et al. (2015). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition. Available at: [Link]
Sources
Validation & Comparative
Comparative Guide: FTIR Spectrum Analysis of Tetrazole C=N and N-N Bonds
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Spectroscopists, and Drug Development Scientists
Executive Summary: The Bioisosteric Fingerprint
In modern drug discovery, the tetrazole ring is a critical bioisostere for the carboxylic acid group.[1][2][3] It offers comparable acidity (pKa ~4.5–5.[4]0) while significantly enhancing lipophilicity and metabolic stability. However, validating the synthesis and purity of tetrazole derivatives presents a unique spectroscopic challenge. Unlike the distinct carbonyl (
This guide provides a high-resolution analysis of these spectral features, distinguishing them from common alternatives and offering a robust protocol for their characterization.
Part 1: The Bioisosteric Challenge (Tetrazole vs. Carboxylic Acid)
The primary alternative to a tetrazole in medicinal chemistry is the carboxylic acid. While functionally similar in biological docking, their infrared (IR) signatures are vastly different.
Comparative Spectral Characteristics
| Feature | Carboxylic Acid (-COOH) | Tetrazole (CN₄H) | Diagnostic Significance |
| Primary Diagnostic Band | C=O Stretch: 1700–1760 cm⁻¹ (Strong, Sharp) | C=N Ring Stretch: 1620–1680 cm⁻¹ (Medium, Variable) | The absence of C=O and appearance of C=N confirms tetrazole formation. |
| Secondary Band | O-H Stretch: 2500–3300 cm⁻¹ (Very Broad, "Hairy") | N-H Stretch: 3100–3400 cm⁻¹ (Sharp to Medium Broad) | Tetrazole N-H is less broad than Carboxylic O-H; often distinct in 1H-tautomers. |
| Fingerprint Region | C-O Stretch: 1210–1320 cm⁻¹ | Tetrazole Ring Breathing: 900–1100 cm⁻¹ | The "Ring Breathing" mode is a specific collective vibration of the 5-membered ring. |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (Up to 10x) | Tetrazoles improve membrane permeability.[4] |
Expert Insight: When monitoring the conversion of a nitrile (
, ~2250 cm⁻¹) to a tetrazole, the disappearance of the sharp nitrile peak and the emergence of the broad C=N/N=N ring modes is the primary indicator of reaction completion.
Part 2: Decoding the Tetrazole Fingerprint
The tetrazole ring is an aromatic system.[4] Consequently, isolated "single" or "double" bond stretches are theoretical simplifications. In reality, these bonds exhibit strong vibrational coupling.
The C=N Bond (Imine-like Character)
-
Wavenumber: 1620–1680 cm⁻¹[5]
-
Nature: This band arises from the stretching of the carbon-nitrogen double bond character within the ring.
-
Interference: It often overlaps with aromatic C=C stretches if a phenyl ring is attached (common in sartans like Losartan).
-
Identification: Look for a "split" peak pattern in the 1600 cm⁻¹ region. The tetrazole C=N is typically the sharper, higher-frequency component compared to the broader aromatic ring breathing.
The N-N and N=N Bonds (Azo-like Character)
-
Wavenumber: 1200–1300 cm⁻¹ (Asymmetric) and 1000–1100 cm⁻¹ (Symmetric/Breathing).
-
Nature: These are skeletal vibrations. The N-N bonds in tetrazole have partial double-bond character due to resonance.
-
Diagnostic "Breathing" Mode: A strong, characteristic band often appears near 1050 ± 20 cm⁻¹ . This is the "ring breathing" mode, where the entire ring expands and contracts radially. It is highly sensitive to substitution at the C5 position.
Tautomerism: The Hidden Variable
Tetrazoles exist in dynamic equilibrium between 1H-tetrazole and 2H-tetrazole forms. This tautomerism shifts the spectral bands, creating complexity in solution-phase analysis.
Figure 1: Tautomeric equilibrium significantly impacts IR band position and intensity. In solid-state (KBr pellet), the 1H-form usually predominates due to intermolecular hydrogen bonding.
Part 3: Experimental Protocol
To obtain a publication-quality spectrum of tetrazole derivatives, moisture control is paramount. Tetrazoles are hygroscopic; atmospheric water will generate a broad O-H band (3400–3600 cm⁻¹) that obscures the critical N-H stretch.
Validated Workflow (KBr Pellet vs. ATR)
Recommendation: Use Transmission (KBr Pellet) for structural characterization to resolve weak overtone bands. Use ATR (Attenuated Total Reflectance) for routine purity checks.
Figure 2: Step-by-step workflow for minimizing environmental artifacts in tetrazole analysis.
Critical Steps for Reproducibility:
-
The "Dry KBr" Rule: Potassium Bromide is hygroscopic. Always store KBr powder in a desiccator. A "wet" KBr background will subtract incorrectly, creating false negative peaks in the O-H/N-H region.
-
Resolution: Set instrument resolution to 2 cm⁻¹ . Tetrazole ring modes are sharp; standard 4 cm⁻¹ resolution may smooth out the splitting between C=N and aromatic C=C bands.
-
Background Subtraction: If using ATR, ensure the background is taken with the clamp down (empty) if the clamp mechanism enters the beam path, though usually, open air is sufficient.
Part 4: Comparative Analysis (Alternatives)
When tetrazole synthesis fails or properties are suboptimal, researchers often pivot to Triazoles.
| Characteristic | Tetrazole (1,2,3,4-) | 1,2,3-Triazole | 1,2,4-Triazole |
| Nitrogen Count | 4 | 3 | 3 |
| Acidity (pKa) | ~4.9 (Most Acidic) | ~9.3 (Weak Acid) | ~10.0 (Weak Acid) |
| IR Signature | Complex "Breathing" ~1050 cm⁻¹ | Distinct N=N ~1500 cm⁻¹ | C=N ~1500–1550 cm⁻¹ |
| Use Case | Bioisostere for -COOH | "Click" Chemistry Linker | Antifungal Core |
References
-
BenchChem. (2025).[4][6] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Retrieved from 4
-
ResearchGate. (2025). Vibrational Spectroscopy of Triazoles and Tetrazole.[6][7] Retrieved from 8
-
PubMed. (2014). Tetrazole Acetic Acid: Tautomers, Conformers, and Isomerization. Retrieved from 9
-
Specac. (n.d.). Interpreting Infrared Spectra: Functional Group Analysis. Retrieved from 10
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from 11
Sources
- 1. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Distinguishing 1H-Tetrazole from 2H-Tetrazole Regioisomers: A 13C NMR Guide
This guide details the spectroscopic differentiation of 1H- and 2H-tetrazole isomers using 13C NMR. It focuses on N-substituted regioisomers (1-R-tetrazole vs. 2-R-tetrazole), as these are the stable, non-interconverting species typically isolated in drug development. Unsubstituted tetrazoles exist in a rapid tautomeric equilibrium heavily influenced by solvent and are discussed separately.
Executive Summary: The Diagnostic Rule
For N-substituted tetrazoles, the carbon at the 5-position (C5 ) serves as the primary diagnostic marker.
| Feature | 1-Substituted (1H-isomer) | 2-Substituted (2H-isomer) |
| C5 Chemical Shift ( | 140 – 155 ppm | 160 – 167 ppm |
| Electronic Environment | More Shielded | Deshielded |
| HMBC Correlation | Strong ( | Weak/Absent ( |
Scientific Context & Mechanism[1][2]
The Challenge of Regioisomerism
Tetrazoles are critical bioisosteres for carboxylic acids in medicinal chemistry (e.g., Losartan, Valsartan). Alkylation of the tetrazole ring typically yields a mixture of 1,5-disubstituted and 2,5-disubstituted isomers.
-
1-Substituted: The substituent is on the nitrogen adjacent to the carbon (N1).
-
2-Substituted: The substituent is on the nitrogen adjacent to N1 (N2).
Electronic Basis for Shift Differences
The chemical shift difference arises from the electron density distribution in the tetrazole ring.
-
2-Substituted System: The 2-substitution pattern creates a continuous
-like conjugation that effectively deshields the C5 carbon, pushing it downfield (higher ppm). -
1-Substituted System: The localized electron density and the specific bonding arrangement at N1 result in a relatively shielded C5 carbon compared to the 2-isomer.
Note on Unsubstituted Tetrazoles: Free tetrazole (R=H) exists as a tautomeric equilibrium.[1][2] In non-polar solvents (CDCl
) or gas phase, the 2H-tautomer is often favored. In polar solvents (DMSO-), the 1H-tautomer dominates due to better solvation of the dipole. The observed signal is a weighted average of these forms.
Comparative Analysis: 13C NMR Data
Primary Marker: C5 Chemical Shift
The C5 signal is distinct and usually appears as a quaternary carbon (low intensity) unless HMBC/HSQC is used to enhance detection.
| Compound Class | 1-Substituted C5 ( | 2-Substituted C5 ( | |
| 1-Alkyl / 2-Alkyl | 145 – 152 | 162 – 166 | ~15 ppm |
| 1-Aryl / 2-Aryl | 140 – 145 | 160 – 164 | ~20 ppm |
Case Study Data:
-
1-Phenyl-1H-tetrazole: C5
144.0 ppm -
2-Phenyl-2H-tetrazole: C5
163.5 ppm -
1-Methyl-1H-tetrazole: C5
145.5 ppm -
2-Methyl-2H-tetrazole: C5
161.0 ppm
Secondary Marker: HMBC Correlations
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive confirmation method when chemical shift data is ambiguous (e.g., in complex fused ring systems).
-
1-Isomer (N1-R): The protons on the substituent group (e.g., N-CH
) are 3 bonds away from C5. -
2-Isomer (N2-R): The protons on the substituent group are 4 bonds away from C5.
Experimental Protocol
To ensure reproducibility and accurate assignment, follow this standard workflow.
Step 1: Sample Preparation
-
Concentration: Prepare a solution of ~10-20 mg of compound in 0.6 mL of solvent. 13C detection of quaternary carbons (C5) requires higher concentration than 1H NMR.[1]
-
Solvent Selection:
-
DMSO-
: Recommended. Excellent solubility for polar tetrazoles; stabilizes the 1H-tautomer in unsubstituted cases. -
CDCl
: Acceptable for lipophilic derivatives but may cause peak broadening if exchangeable protons are present.[1]
-
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set to 2-3 seconds . The C5 carbon is quaternary and has a long T1 relaxation time. Insufficient delay will suppress the C5 signal intensity.[1]
-
Scans (NS): Minimum 512 scans (often 1024+) to visualize the low-intensity C5 peak.
Step 3: HMBC Setup (If Confirmation Needed)
-
Optimization: Set long-range coupling constant (
) to 8 Hz . -
Analysis: Look for the correlation between the N-substituent protons (identified in 1H NMR) and the putative C5 carbon signal.
Decision Logic & Visualization
The following diagram outlines the logical workflow for assigning tetrazole isomers based on the data described above.
Caption: Decision tree for assigning 1-substituted vs. 2-substituted tetrazole regioisomers using 13C NMR chemical shifts and HMBC correlations.
References
-
Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. Source: ResearchGate
-
1H- and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles. Source: ResearchGate
-
Tetrazoles via Multicomponent Reactions (Review of Synthesis and Structure). Source: National Institutes of Health (PMC) [1]
-
Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles (Spectral Data). Source: Growing Science
-
13C NMR Chemical Shifts (General Reference Tables). Source: Oregon State University
Sources
Diagnostic Mass Spectrometry of Tetrazole-Anilines: Fragmentation Mechanisms and Structural Differentiation
Topic: Mass Spectrometry Fragmentation Pattern of Tetrazole-Anilines Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of tetrazole-anilines , a class of nitrogen-rich heterocycles frequently utilized in medicinal chemistry as bioisosteres for carboxylic acids or cis-amide bonds.
For researchers and drug development professionals, distinguishing tetrazole-anilines from structurally similar "alternative" heterocycles (such as 1,2,3-triazoles or simple anilines ) is critical during structural elucidation and metabolite identification. This guide establishes that the facile loss of molecular nitrogen (N₂) is the definitive diagnostic signature of the tetrazole moiety, a feature largely absent or significantly suppressed in the more stable triazole alternatives. We present mechanistic pathways, comparative data, and self-validating experimental protocols to ensure accurate identification.
Part 1: Mechanistic Deep Dive
The Tetrazole-Aniline Fragmentation "Product"
The mass spectral behavior of tetrazole-anilines is dominated by the energetic instability of the tetrazole ring. Unlike stable aromatic systems, the tetrazole core acts as a "loaded spring," readily expelling nitrogen gas upon ionization.
1. Primary Fragmentation: The Nitrogen Elimination Rule
Upon Electrospray Ionization (ESI) or Electron Impact (EI), the molecular ion
-
Mechanism: The bond between
and (or and ) cleaves, facilitating the expulsion of a neutral molecule (28 Da).[1] -
Result: This yields a highly reactive nitrene or diazirine intermediate
. -
Diagnostic Value: This transition is often so favorable that it can occur in-source (before the collision cell), leading to low abundance of the intact parent ion if source temperatures are too high.
2. Secondary Rearrangement: The Azide-Isocyanate Shift
Following
-
Pathway: The intermediate often rearranges into a carbodiimide or isocyanate-like cation, particularly when the tetrazole is 1,5-disubstituted.
-
Further Loss: This secondary ion frequently loses a second neutral molecule (e.g.,
or , depending on substituents), or undergoes cleavage at the aniline linker to yield an aryl cation.
3. Visualization of Signaling Pathways
The following diagram illustrates the critical fragmentation cascade for a generic 1-aryl-tetrazole-5-amine derivative.
Figure 1: Step-wise fragmentation pathway of tetrazole-anilines showing the characteristic loss of N₂ followed by structural rearrangement.
Part 2: Comparative Analysis
Tetrazole-Anilines vs. The Alternatives
In drug discovery, tetrazoles are often compared to 1,2,3-triazoles due to their similar hydrogen-bonding capabilities. However, their MS profiles are distinct.
Comparative Performance Table
The following table contrasts the fragmentation "performance" (detectability and pattern) of Tetrazole-Anilines against Triazoles and Simple Anilines.
| Feature | Tetrazole-Anilines (The Product) | 1,2,3-Triazoles (The Alternative) | Simple Anilines (Control) |
| Primary Loss | -28 Da ( | Ring Cleavage / Side chain loss | -27 Da ( |
| Stability | Low (Prone to in-source fragmentation) | High (Stable aromatic ring) | High |
| Base Peak | Often | Often Parent Ion | Parent Ion or Tropylium-like ion |
| Diagnostic Ion | |||
| Differentiation | High: | Medium: Requires MS/MS to break ring. | Low: Generic aromatic fragmentation. |
Why This Matters
-
False Negatives: If you screen for the parent mass of a tetrazole-aniline using "harsh" source conditions, you may miss it entirely because it has already converted to the
species. -
Structural Confirmation: Observation of the
transition confirms the presence of the tetrazole ring. If the peak is stable and does not lose 28 Da easily, the structure is likely the triazole alternative.
Part 3: Experimental Protocols
To reliably characterize tetrazole-anilines, you must use a "Soft-Then-Hard" approach to prevent premature degradation while ensuring structural verification.
Protocol: Self-Validating MS/MS Workflow
Step 1: Source Optimization (The "Soft" Phase)
-
Objective: Preserve the molecular ion
. -
Method:
-
Set ESI Source Temperature to < 250°C (Tetrazoles are thermally labile).
-
Set Cone Voltage/Fragmentor Voltage to Low (10-20 V) .
-
Validation: Inject a known standard (e.g., 1-phenyl-1H-tetrazole). If the spectrum shows
abundance of , lower the temperature further.
-
Step 2: Collision Induced Dissociation (The "Hard" Phase)
-
Objective: Induce the diagnostic
loss. -
Method:
-
Isolate the parent ion
. -
Apply a stepped Collision Energy (CE) ramp (e.g., 10, 20, 40 eV).
-
Validation: You must observe the emergence of the
peak at low-to-moderate CE (15-25 eV). -
Differentiation Check: If the peak requires
eV to fragment and does not lose 28 Da primarily, suspect a Triazole isomer.
-
Step 3: Data Interpretation[3]
-
Tetrazole Confirmed: Spectrum shows Parent
Aryl Amine. -
Tetrazole Ruled Out: Spectrum shows stable Parent
Loss of alkyl/aryl groups without ring contraction.
References
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles . National Institutes of Health (PMC). Available at: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry . Life Science Journal.[1] Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS . National Institutes of Health (PMC). Available at: [Link]
-
Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Fragmentation Patterns in Mass Spectra . Chemistry LibreTexts. Available at: [Link]
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Tetrazole vs. Carboxylic Acid in Aniline Scaffolds
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a carboxylic acid (
The Verdict:
-
Choose Carboxylic Acid for initial hit finding and rapid solubility assessment, or when a specific salt bridge to a receptor arginine/lysine is strictly sterically constrained.
-
Choose Tetrazole to overcome rapid clearance (glucuronidation), improve membrane permeability (via increased lipophilicity), or enhance receptor residence time through expanded charge delocalization.
Physicochemical & Mechanistic Comparison
The bioactivity differences stem from fundamental electronic and steric properties. The tetrazole ring is larger and more lipophilic, affecting how the molecule navigates the lipophilic bilayer and how it docks into protein binding pockets.
Table 1: Physicochemical Profile Comparison[1][3]
| Feature | Carboxylic Acid Aniline ( | Tetrazole Aniline ( | Impact on Bioactivity |
| Acidity ( | 4.2 – 4.5 | 4.5 – 4.9 | Similar: Both are ionized (anionic) at physiological pH (7.4).[1] |
| Lipophilicity ( | Low (Hydrophilic) | High (+1.0 to 1.5 units vs acid) | Tetrazole: Improves passive membrane permeability and blood-brain barrier penetration. |
| Charge Distribution | Localized on 2 Oxygens | Delocalized over 4 Nitrogens | Tetrazole: Creates a larger electrostatic "sphere," allowing interactions with more distant residues (approx +1.2 Å reach). |
| Metabolic Liability | High (Acyl Glucuronidation) | Low (N-Glucuronidation is stable) | Tetrazole: Eliminates formation of reactive acyl glucuronides that cause hepatotoxicity.[3] |
| Geometry | Planar, Compact | Planar, Bulky | Tetrazole: Requires a slightly larger binding pocket; may induce favorable induced-fit conformational changes. |
Visualization: Structural & Functional Divergence
The following diagram illustrates the structural divergence and the resulting biological consequences.
Caption: Comparison of metabolic pathways and risks between carboxylic acid and tetrazole moieties.
Biological Impact & Case Study
Metabolic Stability (The "Why")
The primary driver for this substitution in aniline-based drugs (e.g., NSAIDs, ARBs) is to block Phase II conjugation .
-
Carboxylic Acids: Undergo esterification with glucuronic acid to form acyl glucuronides . These are electrophilic species that can covalently bind to serum proteins (haptens), leading to immune-mediated idiosyncratic toxicity (liver damage).
-
Tetrazoles: Undergo N-glucuronidation. These conjugates are chemically stable and non-reactive, significantly improving the safety profile.
Case Study: Losartan (Aniline-Biphenyl Scaffold)
The development of Losartan (Cozaar) provides the definitive proof of concept.
-
Precursor: The carboxylic acid analog (EXP7711) had high affinity but poor oral bioavailability and rapid clearance.
-
Optimization: Replacing
with tetrazole yielded Losartan.[1][2][4][5]
Experimental Protocols
To objectively compare bioactivity in your own aniline derivatives, follow this validation workflow.
Synthesis: Nitrile to Tetrazole Transformation
Context: Converting a cyano-aniline intermediate to a tetrazole.
Protocol (Sharpless Modification):
-
Reagents: Aniline-nitrile substrate (1.0 eq), Sodium Azide (
, 1.1 eq), Zinc Bromide ( , 1.0 eq). -
Solvent: Water/Isopropanol (2:1) or DMF (if lipophilic).
-
Conditions: Heat to reflux (or 100°C) for 12–24 hours.
-
Note:
acts as a Lewis acid catalyst, activating the nitrile and stabilizing the transition state. This avoids the use of highly toxic tin reagents or explosive hydrazoic acid.
-
-
Workup: Acidify with 1N HCl to pH 2. The tetrazole product typically precipitates as a solid.[6] Filtration yields the crude product.
In Vitro Metabolic Stability Assay (Microsomal)
Objective: Quantify the half-life improvement.
-
System: Pooled Human Liver Microsomes (HLM).
-
Preparation: Incubate test compounds (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.
Permeability Assay (PAMPA or Caco-2)
Objective: Verify if lipophilicity gain translates to permeability.
-
Setup: 96-well plate with an artificial lipid membrane (PAMPA) or Caco-2 cell monolayer.
-
Dosing: Add compound (10 µM) to the donor compartment (pH 7.4).
-
Incubation: 4 hours at room temperature (PAMPA) or 37°C (Caco-2).
-
Quantification: Measure concentration in Donor and Acceptor compartments via UV/Vis or LC-MS.
-
Metric: Calculate Effective Permeability (
, cm/s).-
Target: Tetrazole analogs should show
cm/s for good oral absorption.
-
Validation Workflow Diagram
This workflow guides the decision-making process when comparing these two moieties in a drug discovery campaign.
Caption: Decision tree for switching from carboxylic acid to tetrazole during lead optimization.
References
-
Ballatore, C., et al. (2013).[3][7] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link
-
BenchChem. (2025).[1][8] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Link
-
Palde, P. B., & Jamison, T. F. (2011).[9] Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie. Link
-
Drug Hunter. (2025).[4] Bioisosteres for Drug Hunters: Carboxylic Acids and Tetrazoles. Link
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres: Tetrazole Physicochemical Properties. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. DSpace [cora.ucc.ie]
- 4. drughunter.com [drughunter.com]
- 5. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 6. youtube.com [youtube.com]
- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Publish Comparison Guide: UV-Vis Properties of Tetrazole-Methyl-Aniline Conjugates
This comparison guide details the UV-Vis absorption properties of Tetrazole-Methyl-Aniline (TMA) conjugates, specifically focusing on the
Executive Summary
Tetrazole-methyl-aniline (TMA) conjugates are primarily utilized as bioisosteres for carboxylic acid derivatives in peptidomimetics and multicomponent reactions (e.g., Ugi-azide). Unlike azo-dyes or directly conjugated push-pull systems, TMA conjugates possess a methylene (
This guide compares the "broken conjugation" TMA scaffold against Directly Conjugated (Tetrazole-Phenyl) and Mesoionic (Tetrazolium-Aminide) alternatives, demonstrating why TMA is the superior choice for UV-transparent biological probes but unsuitable for colorimetric applications.
Structural & Electronic Basis of Absorption
To interpret the UV-Vis data, one must understand the electronic connectivity.
The "Insulator" Effect
In TMA conjugates, the central carbon atom is
-
Tetrazole Ring: Absorbs in the deep UV (Vacuum UV to ~210 nm).
-
Aniline Moiety: Exhibits characteristic benzenoid bands (
band ~230 nm, band ~280 nm). -
Result: The spectrum of the conjugate is essentially a superposition of the two isolated chromophores.
Comparison of Connectivity
Figure 1: Impact of linker topology on electronic transitions. The methylene bridge in TMA prevents Intramolecular Charge Transfer (ICT), keeping absorption in the UV range.
Comparative Performance Analysis
The following table contrasts the TMA conjugate with its primary structural alternatives.
Table 1: Optical Property Comparison
| Feature | TMA Conjugate (Focus) | 4-(Tetrazol-5-yl)aniline | Mesoionic Tetrazolium |
| Linker | Methylene ( | Direct Bond ( | N-N Bond (Zwitterionic) |
| Conjugation | Broken (Insulated) | Extended | Push-Pull (Dipolar) |
| 235 nm, 285 nm (MeOH) | 260–270 nm (MeOH) | 380–420 nm (Yellow) | |
| ~1,500 – 2,000 (Aniline-like) | >10,000 | >15,000 | |
| Visual Color | Colorless / White Powder | Off-white / Pale Brown | Yellow / Orange |
| Solvatochromism | Negligible | Weak | Strong (Positive) |
| Primary Use | Peptidomimetics, Scaffolds | UV Blockers, Ligands | Colorimetric Sensors |
Critical Insight: If your application requires a colorimetric change (e.g., a sensor), TMA conjugates are ineffective . You must use a mesoionic or azo-linked derivative. For fluorescent probes, the TMA scaffold is non-fluorescent unless the aniline itself is substituted with a fluorophore (e.g., naphthalene/anthracene).
Experimental Protocols
To validate the properties of a synthesized TMA conjugate, follow this standardized characterization workflow.
Protocol A: Sample Preparation & UV-Vis Acquisition
Objective: Determine
-
Solvent Selection: Use HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN) . Avoid Acetone or DMF below 270 nm due to solvent cutoff.
-
Stock Solution:
-
Weigh 1.0 mg of TMA conjugate.
-
Dissolve in 10 mL MeOH (Concentration
M). -
Sonicate for 5 minutes to ensure complete dissolution (Tetrazoles can be stubborn due to H-bonding).
-
-
Dilution Series: Prepare concentrations of 10, 25, 50, and 100
M. -
Measurement:
-
Baseline correct using pure solvent.
-
Scan range: 200 nm – 500 nm.
-
Scan speed: Medium (approx. 200 nm/min).
-
Protocol B: Solvatochromic Shift Test (Validation of Insulated Structure)
Objective: Confirm the lack of ICT (Intramolecular Charge Transfer).
-
Prepare 50
M solutions of the conjugate in:-
Non-polar: Hexane (or Cyclohexane)
-
Polar Aprotic: DMSO
-
Polar Protic: Methanol
-
-
Analysis:
-
TMA Result:
should shift < 5 nm between Hexane and MeOH. (Indicates localized excitation). -
Mesoionic Control:
would shift > 30 nm (e.g., Blue shift in polar solvents for negative solvatochromism).
-
Experimental Workflow Diagram
Figure 2: Decision tree for validating TMA synthesis via optical spectroscopy.
Technical Analysis of Absorption Bands
The "Blue-Shift" Phenomenon
When comparing a Tetrazole-Methyl-Aniline to a Tetrazole-Vinyl-Aniline (hypothetical conjugated analog), the TMA exhibits a massive hypsochromic shift (blue shift).
-
Band I (Tetrazole Ring):
transition.[1] Typically located at < 210 nm . In many standard UV-Vis setups, this is obscured by the solvent cutoff.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Band II (Aniline
-band): transition of the benzene ring. Located at ~235 nm . -
Band III (Aniline
-band): transition involving the nitrogen lone pair. Located at 280–290 nm .-
Note: In TMA, the tetrazole ring is electron-withdrawing (inductive effect,
). This may cause a slight hypsochromic shift (to lower wavelengths) of the aniline bands compared to pure -methylaniline, as the electron density on the aniline nitrogen is pulled toward the tetrazole, stabilizing the HOMO.
-
Data Validation (Reference Values)
| Compound | Reference | |
| 1-Benzyl-5-amino-1H-tetrazole | 190 nm (DMF cutoff) | [1] |
| 1-Phenyltetrazole | 236 nm | [2] |
| Aniline | 230, 280 nm | Standard |
| TMA Conjugate ( | ~240, 285 nm | [3] |
References
-
Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole. Comptes Rendus Chimie. (2015). Link
-
Exploring tetrazole chemistry: synthetic techniques and pharmacological insights. Frontiers in Chemistry. (2025). Link
-
Mesoionic tetrazolium-5-aminides: Synthesis and UV-Vis spectra. Beilstein Journal of Organic Chemistry. (2021). Link
-
Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules. (2025). Link
-
Tetrazoles: Synthesis, Structures, Physico-Chemical Properties. Core.ac.uk. (2003). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-tetrazol-5-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Laboratory
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(1H-tetrazol-5-ylmethyl)aniline, a compound featuring both a tetrazole ring and an aniline moiety. The information presented here is synthesized from established safety protocols for analogous chemical structures and is intended to empower laboratory personnel to manage this chemical waste stream responsibly.
The dual functionality of 2-(1H-tetrazol-5-ylmethyl)aniline necessitates a cautious approach to its disposal. The tetrazole group, a high-nitrogen heterocycle, can impart energetic properties and thermal instability.[1][2][3] Conversely, the aniline portion of the molecule points towards potential toxicity, carcinogenicity, and significant environmental hazards, particularly to aquatic ecosystems.[4][5][6] Therefore, a comprehensive disposal plan must address both the reactive and toxicological hazards of this compound.
Hazard Profile and Risk Assessment
Key Potential Hazards:
-
Toxicity: Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[7][8] They can cause damage to organs through prolonged or repeated exposure.[8]
-
Carcinogenicity: Aniline is classified as a suspected human carcinogen.[5][6]
-
Environmental Hazard: Aniline compounds are very toxic to aquatic life with long-lasting effects.[4]
-
Reactivity and Thermal Instability: Tetrazole-containing compounds can be thermally sensitive and may undergo energetic decomposition, releasing nitrogen gas.[1][2] Some tetrazole derivatives are utilized as energetic materials.[1]
Personal Protective Equipment (PPE):
Due to these potential hazards, the following minimum PPE should be worn when handling 2-(1H-tetrazol-5-ylmethyl)aniline and its waste:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Gloves should be inspected before use and disposed of as contaminated waste.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Waste Segregation and Container Management: A Critical First Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[10][11]
Step-by-Step Waste Segregation Protocol:
-
Designated Waste Container: A dedicated, clearly labeled hazardous waste container must be used for all 2-(1H-tetrazol-5-ylmethyl)aniline waste.
-
Chemical Compatibility: The waste container must be chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) containers are generally a suitable choice.[12]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-(1H-tetrazol-5-ylmethyl)aniline". The accumulation start date must also be clearly visible.[9][13]
-
No Mixing of Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials to avoid include strong oxidizing agents and strong acids.[14]
On-Site Inactivation: A Precautionary Approach
Given the potential for thermal instability of the tetrazole ring, on-site inactivation of small quantities of 2-(1H-tetrazol-5-ylmethyl)aniline waste can be a prudent step before collection by a licensed disposal service. This should only be performed by trained personnel in a controlled laboratory setting.
Note: This procedure is intended for small residual amounts. Bulk quantities should be disposed of directly via a licensed hazardous waste contractor.
Small-Scale Inactivation Protocol:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare a 5% Sodium Nitrite Solution: Slowly add sodium nitrite to cold water (ideally in an ice bath to manage any exotherm) to create a 5% (w/v) solution.
-
Acidify: While stirring, slowly add dilute hydrochloric acid (e.g., 2 M) to the sodium nitrite solution until the pH is acidic (around pH 3-4). This generates nitrous acid in situ.
-
Slow Addition of Waste: Slowly and in small portions, add the 2-(1H-tetrazol-5-ylmethyl)aniline waste to the acidic sodium nitrite solution. This procedure aims to diazotize the aniline functional group, a common method for neutralizing aromatic amines.
-
Monitor for Gas Evolution: The reaction may produce nitrogen gas. The addition should be slow enough to control the rate of gas evolution.
-
Neutralization: After the addition is complete and gas evolution has ceased, neutralize the solution with a suitable base, such as sodium bicarbonate, until the pH is between 6 and 8.
-
Dispose as Hazardous Waste: The resulting aqueous waste should be collected in a properly labeled hazardous waste container for disposal.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(1H-tetrazol-5-ylmethyl)aniline.
Caption: Disposal workflow for 2-(1H-tetrazol-5-ylmethyl)aniline.
Storage and Final Disposal
Proper storage of hazardous waste is crucial to maintain a safe laboratory environment while awaiting pickup.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[11] The storage area should have secondary containment to mitigate spills.[10]
-
Regulatory Compliance: Adhere to all institutional and regulatory (e.g., EPA) guidelines regarding the maximum accumulation time for hazardous waste.[10][13]
-
Professional Disposal: The final disposal of 2-(1H-tetrazol-5-ylmethyl)aniline must be carried out by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical in regular trash or down the drain.[11][12]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[15][16] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill | For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.[5] Decontaminate the area with a suitable solvent followed by soap and water.[9] |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's EHS department or emergency response team immediately.[5] |
By adhering to these comprehensive guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-(1H-tetrazol-5-ylmethyl)aniline, thereby protecting themselves, their colleagues, and the environment.
References
-
Tetrazole - Wikipedia. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]
-
Chapter 20: Chemical Waste Management - University of Nevada, Reno. Available at: [Link]
-
Features of thermal decomposition of N-substituted tetrazoles - ResearchGate. Available at: [Link]
-
Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]
-
1-H-TETRAZOLE - Bio-Fine. Available at: [Link]
-
Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions - Zachariah Group. Available at: [Link]
-
Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) - Maximum Academic Press. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. Available at: [Link]
-
Regulation of Laboratory Waste - American Chemical Society. Available at: [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. Available at: [Link]
-
Aniline - Hazardous Substance Fact Sheet. Available at: [Link]
-
Safety Data Sheet: Aniline - Carl ROTH. Available at: [Link]
-
Aniline. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - Giant Chem Solutions. Available at: [Link]
-
Safety Data Sheet: aniline - Chemos GmbH&Co.KG. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
-
Aniline - Incident management - GOV.UK. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]
-
Chemical Compatibility Chart. Available at: [Link]
-
Aniline - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. Available at: [Link]
-
RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchGate. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. Available at: [Link]
-
Chemical Compatibility Database from Cole-Parmer. Available at: [Link]
-
Chemical Compatibility Calculator | DWK Life Sciences. Available at: [Link]
-
Chemical Compatibility Chart - Sterlitech Corporation. Available at: [Link]
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. biofinechemical.com [biofinechemical.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. giantchemsolutions.com [giantchemsolutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
